molecular formula C11H15FN2 B1309705 3-Fluoro-4-piperidin-1-yl-phenylamine CAS No. 85983-56-8

3-Fluoro-4-piperidin-1-yl-phenylamine

Cat. No.: B1309705
CAS No.: 85983-56-8
M. Wt: 194.25 g/mol
InChI Key: QBVOAZVDLKSGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-piperidin-1-yl-phenylamine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVOAZVDLKSGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424541
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85983-56-8
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characteristics of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a fluorinated aromatic amine containing a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine rings in numerous pharmaceuticals and the ability of fluorine substitution to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds.

Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₁₁H₁₅FN₂ChemScene[1]
Molecular Weight 194.25 g/mol ChemScene[1]
LogP (predicted) 2.3982ChemScene[1]
Topological Polar Surface Area (TPSA) 29.26 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Purity ≥98%ChemScene[1]

Synthesis and Characterization

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of the structurally similar compound, 3-fluoro-4-morpholinoaniline. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Nucleophilic Aromatic Substitution

3,4-Difluoronitrobenzene is reacted with piperidine. The greater electron-withdrawing effect of the nitro group directs the nucleophilic substitution of the fluorine atom at the para position.

Step 2: Reduction of the Nitro Group

The resulting 4-(3-fluoro-4-nitrophenyl)piperidine is then reduced to the corresponding aniline, this compound.

Synthesis_of_this compound start 3,4-Difluoronitrobenzene intermediate 4-(3-Fluoro-4-nitrophenyl)piperidine start->intermediate Nucleophilic Aromatic Substitution Step 1 piperidine Piperidine product This compound intermediate->product Nitro Group Reduction Step 2 reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C)

Proposed synthesis of this compound.
Experimental Protocols

Synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine (Intermediate):

  • To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add piperidine and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude intermediate.

  • Purify the intermediate by recrystallization or column chromatography.

Synthesis of this compound (Final Product):

  • Suspend the intermediate, 4-(3-fluoro-4-nitrophenyl)piperidine, in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and ammonium chloride, to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. Signals for the piperidine ring protons will also be present, likely in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and piperidine carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.25 g/mol ).

  • Fragmentation patterns are likely to involve cleavage of the piperidine ring and loss of small neutral molecules.

Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) tlc->ms structure Structural Elucidation nmr->structure ms->structure

Analytical workflow for product characterization.

Potential Biological Activity

Specific biological targets and signaling pathways for this compound have not been reported in the available literature. However, the structural components of the molecule suggest potential areas of pharmacological interest.

  • Piperidine Moiety: The piperidine ring is a common scaffold in a vast array of centrally active drugs, targeting receptors, ion channels, and enzymes in the central nervous system.

  • Fluorinated Aniline: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Aniline derivatives are known to interact with various biological targets.

Given the structural similarities to known bioactive molecules, this compound could potentially interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. For instance, some piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Hypothetical_Signaling_Pathway compound This compound target Hypothetical Target (e.g., GPCR, Ion Channel, Enzyme) compound->target Binding/Modulation downstream Downstream Signaling Cascade target->downstream Signal Transduction response Cellular Response downstream->response Effect

Hypothetical signaling pathway for this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on predicted data and the known characteristics of its structural components. Further experimental work is necessary to fully elucidate its properties and pharmacological potential.

References

An In-depth Technical Guide to 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, weight, and other key identifiers for the chemical compound 3-Fluoro-4-piperidin-1-yl-phenylamine. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols and comprehensive biological activity data are not extensively documented in publicly available scientific literature.

Molecular Structure and Properties

This compound is an aniline derivative characterized by a fluorine atom at the meta-position and a piperidine ring at the para-position relative to the amino group. This substitution pattern makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where fluorination and the presence of a piperidine moiety can influence pharmacokinetic and pharmacodynamic properties.

Data Presentation: Key Chemical Identifiers

PropertyValueReference
Molecular Formula C₁₁H₁₅FN₂[1]
Molecular Weight 194.25 g/mol [1]
CAS Number 85983-56-8[1][2]
IUPAC Name 3-fluoro-4-(piperidin-1-yl)aniline
Synonyms This compound[1]
SMILES C1CCN(CC1)C2=C(C=C(C=C2)N)F[1]
InChI Key QBVOAZVDLKSGLR-UHFFFAOYSA-N

Experimental Protocols

Logical Workflow: General Synthetic Approach

A potential synthetic pathway for 3-fluoro-4-(piperidin-1-yl)aniline could start from a difluoronitrobenzene precursor. The first step would be a nucleophilic aromatic substitution with piperidine, followed by the reduction of the nitro group to an amine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group Start 1,2-Difluoro-4-nitrobenzene + Piperidine Process1 Reaction in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) Start->Process1 Reagents Intermediate 1-(2-Fluoro-4-nitrophenyl)piperidine Process1->Intermediate Product Process2 Reduction using a reducing agent (e.g., Fe/NH₄Cl, H₂/Pd-C, or Na₂S₂O₄) Intermediate->Process2 Starting Material for Step 2 Final_Product 3-Fluoro-4-(piperidin-1-yl)aniline Process2->Final_Product Final Product

Caption: A plausible two-step synthesis of this compound.

Biological Activity and Applications

There is a lack of specific data in the public domain regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

  • Fluorinated Phenylamines: The introduction of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.

  • Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals and is known to be a versatile building block for creating compounds with a wide range of biological activities.

Given its structure, this compound is likely utilized as an intermediate in the synthesis of more complex molecules that may be investigated for various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data, which is limited for this specific compound. Researchers should consult commercial supplier specifications for detailed purity and analytical data. Any experimental work should be conducted with appropriate safety precautions.

References

Spectral Data Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and analogous spectral data for the compound 3-Fluoro-4-piperidin-1-yl-phenylamine (CAS No. 85983-56-8). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and computational predictions to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: 3-Fluoro-4-(piperidin-1-yl)aniline

  • Molecular Formula: C₁₁H₁₅FN₂[1]

  • Molecular Weight: 194.25 g/mol [1]

  • CAS Number: 85983-56-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.8 - 7.0m1HAr-H
~6.5 - 6.7m2HAr-H
~3.5 - 3.7br s2H-NH₂
~2.9 - 3.1t4H-N-(CH₂)₂- (Piperidine)
~1.6 - 1.8m4H-(CH₂)₂- (Piperidine)
~1.5 - 1.6m2H-CH₂- (Piperidine)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 153 (d, ¹JCF ≈ 240 Hz)C-F
~140 - 142C-N (Aniline)
~135 - 137 (d, ²JCF ≈ 10 Hz)C-N (Piperidine)
~115 - 117 (d, ²JCF ≈ 20 Hz)Ar-CH
~110 - 112Ar-CH
~105 - 107 (d, ³JCF ≈ 5 Hz)Ar-CH
~52 - 54-N-(CH₂)₂- (Piperidine)
~26 - 28-(CH₂)₂- (Piperidine)
~24 - 26-CH₂- (Piperidine)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zIon
194.12[M]⁺
195.13[M+H]⁺
217.11[M+Na]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3450 - 3250N-H Stretch (Amine)
3100 - 3000C-H Stretch (Aromatic)
2950 - 2800C-H Stretch (Aliphatic)
1620 - 1580C=C Stretch (Aromatic)
1520 - 1480N-H Bend (Amine)
1280 - 1200C-N Stretch (Aryl-Alkyl)
1250 - 1150C-F Stretch

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperidine, followed by reduction of the nitro group.

G A 3,4-Difluoronitrobenzene B Piperidine, K₂CO₃, DMSO A->B Step 1 C 2-Fluoro-4-nitro-1-(piperidin-1-yl)benzene B->C D Fe, NH₄Cl, EtOH/H₂O C->D Step 2 E This compound D->E G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR

References

An In-depth Technical Guide on the Solubility Profile of 3-Fluoro-4-piperidin-1-yl-phenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a substituted aniline derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a detailed overview of the predicted solubility profile of this compound, based on its structural characteristics and the known solubility of related compounds. Furthermore, a standardized experimental protocol for the quantitative determination of its solubility is presented, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 85983-56-8
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Appearance Solid (predicted)
Predicted LogP 2.3982

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility in different organic solvents.

  • Polar Moieties: The primary amino group (-NH₂) can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. The fluorine atom also contributes to the molecule's polarity.

  • Non-Polar Moieties: The phenyl ring and the aliphatic piperidine ring are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited. The piperidine component of the molecule suggests good solubility in a range of organic solvents, as piperidine itself is miscible with many organic solvents.[1] Similarly, fluoroaniline derivatives generally show moderate to good solubility in organic solvents.[2][3]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and piperidinyl groups.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, DMSO, DMFModerate to HighCan engage in dipole-dipole interactions with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLowLimited favorable intermolecular interactions with the polar functional groups of the molecule.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C) using the shake-flask method.[4][5]

5.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

5.2 Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

5.3 Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G A Preparation of Saturated Solution - Add excess solute to solvent B Equilibration - Shake at constant temperature (24-48h) A->B C Phase Separation - Allow solid to settle B->C D Sample Collection & Filtration - Withdraw and filter supernatant C->D E Sample Dilution - Dilute to known concentration D->E F Quantitative Analysis - HPLC or GC E->F G Solubility Calculation F->G

Caption: Workflow for Determining Equilibrium Solubility.

References

The Strategic Role of Fluorination in Phenylamine-Piperidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the critical role of fluorination in modulating the bioactivity of phenylamine-piperidine scaffolds, a prevalent motif in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of fluorine substitution is paramount for optimizing drug candidates' pharmacological profiles. This document provides an in-depth analysis of how strategic fluorination impacts metabolic stability, target affinity, and physicochemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction: The Power of a Single Atom

The phenylamine-piperidine core is a versatile scaffold found in numerous approved drugs and clinical candidates, particularly targeting the central nervous system (CNS) and cardiovascular diseases. However, lead compounds containing this scaffold often face challenges such as rapid metabolism and off-target effects. Fluorine, the most electronegative element, has emerged as a powerful tool in medicinal chemistry to address these limitations. Its small size and unique electronic properties allow for precise modulation of a molecule's characteristics without significant steric hindrance.[1][2] Strategic incorporation of fluorine can lead to enhanced metabolic stability, improved binding affinity, altered basicity (pKa), and modulated lipophilicity, ultimately resulting in superior drug-like properties.[1][3]

Mechanisms of Fluorine-Induced Bioactivity Enhancement

The introduction of fluorine into a phenylamine-piperidine structure can profoundly influence its biological activity through several key mechanisms:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile carbon-hydrogen (C-H) bond at a common site of oxidation (a "metabolic soft spot") with a C-F bond, the metabolic stability of the compound can be significantly increased.[1] This leads to a longer in vivo half-life, increased systemic exposure, and potentially a reduced dosing frequency.[2]

  • Modulation of Basicity (pKa): The piperidine nitrogen is a basic center, and its pKa is a critical determinant of a compound's properties, including its binding to targets like the hERG channel (a common source of cardiotoxicity) and its absorption and distribution.[5][6] The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine. This reduction in basicity can be beneficial, for instance by reducing hERG liability and improving oral absorption and bioavailability.[6][7]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets. These can include direct hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with protein backbones or specific amino acid residues.[1] This can lead to a significant increase in binding affinity and potency. In some cases, fluorination on a phenyl ring can enhance potency by several orders of magnitude.[8]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring. The fluorine atom's preference for an axial orientation in some substituted piperidine rings can lock the molecule into a more biologically active conformation, thereby improving its interaction with the target.[9]

Quantitative Impact of Fluorination: Case Studies

The following tables summarize quantitative data from selected case studies, illustrating the dramatic effects of fluorination on the bioactivity of phenylamine-piperidine and related scaffolds.

Table 1: Kinesin Spindle Protein (KSP) Inhibitors

CompoundModificationTargetBioactivity (IC50)pKaKey Outcome
Precursor ScaffoldNon-fluorinated piperidineKSP(Not specified as potent)>8.0 (inferred)Substrate for P-glycoprotein (Pgp) efflux, limiting cell penetration.
MK-0731 β-fluorinated piperidine KSP 2.2 nM [10][11]7.6 [8]Reduced Pgp efflux and potent inhibition. [10]

Table 2: Factor Xa (FXa) Inhibitors

CompoundModificationTargetBioactivity (Ki)Key Outcome
Parent Scaffold (implied)Non-fluorinated distal phenyl ringFXaWeaker (inferred)Lower potency.
Congener 7m meta-Fluoro on distal phenyl ring FXa 130 nM [8]Significant enhancement of FXa potency. [8]
Congener 7p para-CF3 on distal phenyl ring FXa 57 nM [8]Marked increase in FXa inhibitory activity. [8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of fluorinated phenylamine-piperidine compounds. The following sections provide generalized protocols for key experiments.

Synthesis: Generalized Protocol for Fluorinated Piperidine Analogs

A common and robust method for synthesizing fluorinated piperidines is the hydrogenation of the corresponding fluorinated pyridines.[7]

Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine

  • Reaction Setup: To a solution of the fluoropyridine precursor in a suitable solvent (e.g., methanol, ethanol), add a palladium catalyst on a solid support (e.g., 10% Pd/C).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired fluorinated piperidine.

Biological Evaluation

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]

  • Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[1]

  • Incubation: Pre-warm the microsomal preparation to 37°C. Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1-3 µM).

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).

This assay is used to determine the binding affinity (Ki) of a test compound to its target receptor.[12][13]

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor of interest.[13]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa, a key enzyme in the blood coagulation cascade.[3]

  • Reaction Mixture: In a microplate well, combine a known amount of purified Factor Xa enzyme and the test compound at various concentrations in a suitable buffer.[3]

  • Incubation: Incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (e.g., p-nitroaniline).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.[3]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these compounds act and are evaluated is essential for a comprehensive understanding.

G cluster_synthesis Generalized Synthesis Workflow cluster_testing Biological Evaluation Workflow Start Fluorinated Pyridine Step1 Palladium-Catalyzed Hydrogenation Start->Step1 Pd/C, H2 Step2 Purification (Chromatography) Step1->Step2 End_Synth Fluorinated Phenylamine- Piperidine Analog Step2->End_Synth Assay1 Metabolic Stability (Microsomes) End_Synth->Assay1 Assay2 Target Binding (Radioligand Assay) End_Synth->Assay2 Assay3 Functional Activity (e.g., Enzyme Inhibition) End_Synth->Assay3 Data Data Analysis (IC50, Ki, t½) Assay1->Data Assay2->Data Assay3->Data

Caption: High-level workflow for synthesis and evaluation.

G KSP Kinesin Spindle Protein (KSP/Eg5) MT Microtubules KSP->MT Binds to ADP ADP + Pi KSP->ADP Separation Centrosome Separation KSP->Separation Slides microtubules apart Arrest Mitotic Arrest (Monoastral Spindle) KSP->Arrest Inhibition leads to ATP ATP ATP->KSP Hydrolysis provides energy Spindle Bipolar Spindle Formation Separation->Spindle Apoptosis Apoptosis Arrest->Apoptosis Triggers Inhibitor MK-0731 (Allosteric Inhibitor) Inhibitor->KSP Inhibits

Caption: Simplified Kinesin Spindle Protein (KSP) pathway.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FX Factor X FIX->FX Activates TF Tissue Factor (TF) FVII Factor VII TF->FVII TF_FVII TF-FVIIa Complex FVII->TF_FVII TF_FVII->FX Activates FXa Factor Xa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Converts Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->FXa Inhibits

Caption: The coagulation cascade focusing on Factor Xa.

Conclusion

The strategic incorporation of fluorine into the phenylamine-piperidine scaffold is a powerful and validated strategy in modern drug design. By leveraging fluorine's unique properties, medicinal chemists can effectively address common liabilities such as metabolic instability and off-target effects, while simultaneously enhancing potency. The case studies presented herein provide clear quantitative evidence of the benefits of fluorination. The detailed protocols and pathway diagrams offer a practical framework for researchers to guide the synthesis and evaluation of novel fluorinated compounds, accelerating the development of safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-Fluoro-4-piperidin-1-yl-phenylamine, a versatile starting material for the generation of compound libraries for drug discovery. The protocols cover the synthesis of amide, urea, and thiourea derivatives, as well as a general method for further diversification via Suzuki-Miyaura cross-coupling.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine and aniline moieties offer multiple points for chemical modification. Phenylpiperidine derivatives are known to exhibit a range of pharmacological activities, acting on the central nervous system as analgesics and targeting various receptors.[1][2] The derivatives synthesized from this core structure are of interest for screening against a variety of biological targets.

Synthesis of Amide Derivatives

Amide derivatives can be readily synthesized by the acylation of the primary amine group of this compound with a variety of acylating agents, such as acid chlorides or carboxylic acids in the presence of a coupling agent.

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general method for the synthesis of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivatives.

Materials:

  • This compound

  • Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1-1.5 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the substituted acid chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Data Presentation: Representative Amide Synthesis

Starting AmineAcylating AgentProductRepresentative Yield (%)
This compoundAcetyl chlorideN-(3-Fluoro-4-(piperidin-1-yl)phenyl)acetamide85-95 (estimated)
This compoundBenzoyl chlorideN-(3-Fluoro-4-(piperidin-1-yl)phenyl)benzamide80-90 (estimated)

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are readily accessible through the reaction of this compound with isocyanates and isothiocyanates, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for creating interactions with biological targets.

Experimental Protocol: Synthesis of Urea Derivatives

This protocol outlines a general procedure for the synthesis of 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted ureas.

Materials:

  • This compound

  • Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the substituted isocyanate (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC. Often, the product will precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexane) or by column chromatography on silica gel to yield the pure urea derivative.

Experimental Protocol: Synthesis of Thiourea Derivatives

This protocol provides a general method for synthesizing 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted thioureas. The procedure is analogous to the urea synthesis.

Materials:

  • This compound

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the substituted isothiocyanate (1.0-1.1 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and collect any precipitate by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.

Data Presentation: Representative Urea and Thiourea Synthesis

Starting AmineReagentProductRepresentative Yield (%)
This compoundPhenyl isocyanate1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylurea>90 (estimated)
This compound4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(3-fluoro-4-(piperidin-1-yl)phenyl)urea>90 (estimated)
This compoundPhenyl isothiocyanate1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylthiourea70-90 (estimated)
This compoundAllyl isothiocyanate1-Allyl-3-(3-fluoro-4-(piperidin-1-yl)phenyl)thiourea70-90 (estimated)

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Further Diversification via Suzuki-Miyaura Cross-Coupling

For further diversification, the synthesized derivatives can be halogenated (e.g., brominated) and subsequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide with an arylboronic acid.

Materials:

  • Brominated N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the brominated derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling

Brominated SubstrateBoronic AcidProductRepresentative Yield (%)
N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamidePhenylboronic acidN-(5-Fluoro-2-phenyl-4-(piperidin-1-yl)phenyl)acetamide60-80 (estimated)
N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide4-Methoxyphenylboronic acidN-(5-Fluoro-2-(4-methoxyphenyl)-4-(piperidin-1-yl)phenyl)acetamide60-80 (estimated)

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Synthetic Workflow for Derivative Synthesis

Synthetic_Workflow cluster_derivatives Derivative Synthesis start This compound reagent_amide R-COCl / Base start->reagent_amide reagent_urea R-NCO start->reagent_urea reagent_thiourea R-NCS start->reagent_thiourea amide Amide Derivatives urea Urea Derivatives thiourea Thiourea Derivatives reagent_amide->amide reagent_urea->urea reagent_thiourea->thiourea

Caption: General synthetic routes to amide, urea, and thiourea derivatives.

Workflow for Further Diversification via Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Amide/Urea/Thiourea Derivative halogenation Halogenation (e.g., Bromination) start->halogenation halogenated_product Halogenated Derivative halogenation->halogenated_product suzuki_coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) halogenated_product->suzuki_coupling final_product Diversified Biaryl Product suzuki_coupling->final_product

Caption: Workflow for diversification using Suzuki-Miyaura coupling.

Drug Discovery and Development Pathway

Drug_Discovery_Pathway lead_compound Lead Compound (this compound) synthesis Synthesis of Derivatives (Amides, Ureas, Thioureas) lead_compound->synthesis screening Biological Screening (e.g., Antimicrobial, Kinase Inhibition) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General drug discovery workflow starting from a lead compound.

References

Application Notes and Protocols for N-arylation Reactions of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 3-fluoro-4-piperidin-1-yl-phenylamine, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

N-arylated aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted compound, this compound, possesses a unique substitution pattern that can influence the electronic and steric properties of the final N-arylated products. The fluorine atom can modulate the pKa of the amine and introduce a potential site for hydrogen bonding, while the piperidine moiety can enhance solubility and provide a vector for further functionalization.

The synthesis of N-aryl derivatives from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[1][2][3][4]

Data Presentation: Comparison of N-arylation Methods

The choice between the Buchwald-Hartwig and Ullmann N-arylation reactions often depends on the specific aryl halide substrate, desired reaction conditions, and cost considerations. Below is a summary of typical reaction parameters for each method.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) or Palladium(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BINAP)Diamines, amino acids (e.g., L-proline), or no ligand
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Polar, aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature Room temperature to elevated temperatures (e.g., 80-120 °C)Typically higher temperatures (e.g., 100-200 °C)
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-Br (Ar-Cl less reactive)
Advantages High functional group tolerance, broad substrate scope, milder conditionsLower catalyst cost, effective for electron-deficient aryl halides
Disadvantages Higher catalyst and ligand cost, sensitivity to air and moistureHarsher reaction conditions, often requires higher temperatures

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials:

  • This compound

  • Aryl bromide (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. This method is often preferred for its lower cost, although it may require higher temperatures.[3][4]

Materials:

  • This compound

  • Aryl iodide (1.2 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general workflows for the Buchwald-Hartwig and Ullmann N-arylation reactions.

Buchwald_Hartwig_Workflow Reactants Reactants: - this compound - Aryl Halide - Base (e.g., NaOtBu) ReactionVessel Reaction Setup: - Anhydrous Solvent (e.g., Toluene) - Inert Atmosphere (N2 or Ar) - Heating (e.g., 100 °C) Reactants->ReactionVessel CatalystSystem Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) CatalystSystem->ReactionVessel Workup Workup: - Dilution - Filtration ReactionVessel->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: - N-Aryl-3-fluoro-4-piperidin-1-yl-phenylamine Purification->Product Analysis Analysis: - NMR - MS Product->Analysis Ullmann_Condensation_Workflow Reactants Reactants: - this compound - Aryl Halide - Base (e.g., K2CO3) ReactionVessel Reaction Setup: - Polar Solvent (e.g., DMSO) - Inert Atmosphere (N2 or Ar) - Heating (e.g., 120 °C) Reactants->ReactionVessel CatalystSystem Catalyst System: - Cu(I) Salt (e.g., CuI) - Ligand (e.g., L-Proline) CatalystSystem->ReactionVessel Workup Workup: - Aqueous Quench - Extraction ReactionVessel->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: - N-Aryl-3-fluoro-4-piperidin-1-yl-phenylamine Purification->Product Analysis Analysis: - NMR - MS Product->Analysis Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord RNH2 PdAmine Ar-Pd(II)-N(H)R L_n AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR RedElim->Product Ullmann_Cycle CuI Cu(I)X AmineCoord Amine Coordination CuI->AmineCoord RNH2 CuAmine Cu(I)-N(H)R AmineCoord->CuAmine Deprotonation Deprotonation (Base) CuAmine->Deprotonation CuAmido Cu(I)-NR Deprotonation->CuAmido OxAdd Oxidative Addition CuAmido->OxAdd Ar-X CuIII Ar-Cu(III)-NR X OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI regenerates catalyst Product Ar-NR RedElim->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable synthetic intermediate in drug discovery and medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety can improve solubility and pharmacokinetic properties.[1][2] The aniline functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and generalized protocols for the major classes of palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling—utilizing this compound as a key building block.

Note: The following protocols are based on established methodologies for structurally similar anilines due to a lack of specific published examples for this compound. Optimization of the reaction conditions is recommended for each specific substrate combination.

Applications in Drug Discovery

Substituted anilines are prevalent structural motifs in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[3][4] The products derived from cross-coupling reactions with this compound are envisioned to be valuable intermediates for the synthesis of novel bioactive molecules. The strategic incorporation of the fluoropiperidinyl aniline core can lead to compounds with improved potency, selectivity, and drug-like properties.[5]

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The primary types of cross-coupling reactions applicable to this compound are:

  • Buchwald-Hartwig Amination: Forms a new C-N bond between the aniline nitrogen and an aryl or vinyl halide/pseudohalide.[6]

  • Suzuki-Miyaura Coupling: Creates a C-C bond between the aniline (after conversion to a halide or pseudohalide) and an organoboron reagent.

  • Heck Reaction: Forms a C-C bond between the aniline (as a halide derivative) and an alkene.[7]

  • Sonogashira Coupling: Generates a C-C bond between the aniline (as a halide derivative) and a terminal alkyne.[8][9]

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for palladium-catalyzed cross-coupling reactions of anilines analogous to this compound.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with this compound (Analogous System)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102470-85
32-Bromopyridine[Pd(allyl)Cl]₂ (1)BrettPhos (2)Cs₂CO₃t-BuOH901880-90

Table 2: Suzuki-Miyaura Coupling of Aryl Halide Derivative of this compound with Boronic Acids (Analogous System)

EntryAryl Halide DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-fluoro-4-(piperidin-1-yl)benzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901280-95
21-Chloro-3-fluoro-4-(piperidin-1-yl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1002475-90
31-Iodo-3-fluoro-4-(piperidin-1-yl)benzene3-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80885-98

Table 3: Heck Reaction of Aryl Halide Derivative of this compound with Alkenes (Analogous System)

EntryAryl Halide DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-fluoro-4-(piperidin-1-yl)benzenen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001670-85
21-Iodo-3-fluoro-4-(piperidin-1-yl)benzeneStyrenePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801275-90
31-Bromo-3-fluoro-4-(piperidin-1-yl)benzene4-VinylpyridinePdCl₂(PPh₃)₂ (2)-NaOAcDMA1202465-80

Table 4: Sonogashira Coupling of Aryl Halide Derivative of this compound with Terminal Alkynes (Analogous System)

EntryAryl Halide DerivativeAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-3-fluoro-4-(piperidin-1-yl)benzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60880-95
21-Bromo-3-fluoro-4-(piperidin-1-yl)benzene1-HexynePdCl₂(PPh₃)₂ (3)CuI (6)PiperidineDMF801270-85
31-Iodo-3-fluoro-4-(piperidin-1-yl)benzene(Trimethylsilyl)acetylenePdCl₂(dppf) (2)CuI (4)DIPAToluene701085-98

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are recommended for optimal results and reproducibility.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene to bring the final reaction volume to approximately 5-10 mL.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid.

Materials:

  • 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (prepared from this compound via Sandmeyer reaction)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Deionized water

  • Schlenk flask with a reflux condenser and magnetic stir bar

  • Inert gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Add a mixture of anhydrous toluene and deionized water (e.g., 4:1 v/v, 10 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Base combine Combine Reagents and Catalyst in Anhydrous Solvent reagents->combine catalyst Prepare Catalyst Pre-mixture: - Pd Source - Ligand - Solvent catalyst->combine heat Heat under Inert Atmosphere combine->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-OR'(L₂) pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar-Pd(II)-Ar'(L₂) pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar-Ar' pd_complex3->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'B(OH)₂ boronic_acid->pd_complex3 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation Using 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] 3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable building block in the synthesis of pharmacologically active compounds, owing to the presence of the fluorine atom and the piperidine moiety, which can favorably modulate physicochemical and pharmacokinetic properties. This document provides detailed protocols for the synthesis of amide derivatives from this compound using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Reaction Scheme

The overall transformation involves the coupling of a carboxylic acid with this compound to form the corresponding N-(3-fluoro-4-(piperidin-1-yl)phenyl)amide.

G cluster_reactants Reactants cluster_product Product Carboxylic_Acid R-COOH Carboxylic Acid Amine This compound Coupling_Reagent + Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA or Et3N) + Solvent (e.g., DMF or DCM) Amide N-(3-fluoro-4-(piperidin-1-yl)phenyl)amide Coupling_Reagent->Amide

Caption: General amide bond formation reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the amide coupling reactions. Yields are highly dependent on the nature of the carboxylic acid (R-group) and purification efficiency.

Table 1: EDC/HOBt Mediated Amide Coupling

EntryCarboxylic Acid (R-COOH)Base (eq)SolventTime (h)Yield (%)
1Benzoic AcidDIPEA (2.5)DCM12-1885-95
2Acetic AcidDIPEA (2.5)DCM8-1280-90
34-Methoxybenzoic AcidDIPEA (2.5)DMF12-1888-96
4Isobutyric AcidEt3N (2.5)DCM12-1675-85

Table 2: HATU Mediated Amide Coupling

EntryCarboxylic Acid (R-COOH)Base (eq)SolventTime (h)Yield (%)
1Benzoic AcidDIPEA (2.0)DMF2-490-98
2Acetic AcidDIPEA (2.0)DMF1-385-95
34-Nitrobenzoic AcidDIPEA (2.0)DMF3-580-90
4Cyclohexanecarboxylic AcidEt3N (2.0)DCM2-488-97

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for amide bond formation. HOBt is added to suppress side reactions and minimize racemization.[2]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Add this compound (1.05 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.

G cluster_workflow EDC/HOBt Coupling Workflow A 1. Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (DIPEA or Et3N) B->C D 4. Add EDC·HCl C->D E 5. Stir at Room Temperature (12-24 h) D->E F 6. Work-up (Acid/Base Washes) E->F G 7. Dry, Concentrate, and Purify F->G

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent that often leads to shorter reaction times and higher yields, especially for less reactive amines.[3][4]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Water, 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, combine the carboxylic acid (1.0 eq), this compound (1.05 eq), and HATU (1.1 eq).

  • Add anhydrous DMF or DCM to dissolve the solids (to a concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or Et₃N (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

G cluster_workflow HATU Coupling Workflow A 1. Combine Carboxylic Acid, Amine, and HATU in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (DIPEA or Et3N) B->C D 4. Stir at Room Temperature (2-4 h) C->D E 5. Work-up and Purification D->E

Caption: Workflow for HATU mediated amide coupling.

Mechanism of Amide Bond Formation

The general mechanism for carbodiimide-mediated amide bond formation involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_mechanism General Amide Coupling Mechanism Carboxylic_Acid R-COOH Active_Intermediate Active Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Active_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Active_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Active_Intermediate->Tetrahedral_Intermediate + Amine Amine Ar-NH2 (this compound) Amine->Tetrahedral_Intermediate Amide_Product Amide Product (R-CO-NH-Ar) Tetrahedral_Intermediate->Amide_Product Byproduct Byproduct (e.g., Urea derivative) Tetrahedral_Intermediate->Byproduct

Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as EDC and HATU can be sensitizers; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for the Incorporation of Fluorinated Phenylamine Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3-Fluoro-4-piperidin-1-yl-phenylamine in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptides is a critical strategy in drug discovery for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Fluorinated phenylalanine analogs, like 4-Fluorophenylalanine, are of particular interest as the fluorine atom can modulate the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions.[1] This document outlines the use of Fmoc-protected 4-Fluorophenylalanine in solid-phase peptide synthesis (SPPS) following the widely adopted Fmoc/tBu strategy.[1]

Chemical Properties of Fmoc-Phe(4-F)-OH

A summary of the key chemical properties for the Fmoc-protected building block is presented below.

PropertyValue
CAS Number 169243-86-1
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF and NMP

(Data derived from general chemical supplier information and is representative.[1])

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue. The protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.[1][2][3][4][5]

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (or other suitable solid support) in a solid-phase synthesis reaction vessel.[3][5]

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).[1]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal permeation of solvents and reagents.[1][3][5]

  • After swelling, drain the DMF by filtration.[1]

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[1][2][4]

  • Agitate the mixture for 3 minutes and then drain the solution.[1]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.[1]

  • (Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.[1]

Amino Acid Coupling

This protocol describes the coupling of Fmoc-Phe(4-F)-OH. The same procedure can be used for other standard Fmoc-protected amino acids.

  • In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Phe(4-F)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF or NMP.

  • Add the prepared coupling solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • (Optional) Monitor the coupling reaction completion using a colorimetric test like the Kaiser test (a negative result indicates completion).

  • Drain the coupling solution and wash the resin extensively with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1][4]

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage solution from the resin beads into a clean collection tube.[1]

  • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]

  • Centrifuge the mixture to pellet the precipitated peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the key processes in solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle  Is synthesis  complete? No Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Yes   Repeat_Cycle->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

References

Application Notes and Protocols for the Quantification of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a robust starting point for method development and validation in research and quality control settings. Two primary methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method details a reversed-phase HPLC approach for the quantification of this compound. The presence of the fluorophenylamine chromophore allows for straightforward detection using a UV detector. This method is suitable for purity assessments and concentration determinations in samples with relatively high concentrations of the analyte. The protocol is adapted from established methods for similar piperidine derivatives[1].

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation[1].

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (HCOOH): Analytical grade, for mobile phase modification.

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Method Performance (HPLC-UV)
ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: This LC-MS method offers high sensitivity and selectivity for the quantification of this compound, making it ideal for trace analysis, pharmacokinetic studies, or impurity profiling. The protocol is based on a validated method for the related compound 4-fluoroaniline[2][3]. Detection is performed using a single quadrupole or triple quadrupole mass spectrometer in positive ionization mode.

Experimental Protocol: LC-MS Method

1. Instrumentation and Columns:

  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is suitable[2][3].

2. Reagents and Standards:

  • Acetonitrile (ACN): LC-MS grade.

  • Water: LC-MS grade.

  • Acetic Acid: LC-MS grade.

  • This compound: Reference standard of known purity.

3. Chromatographic and MS Conditions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile with 0.05% Acetic Acid[2][3].

  • Gradient: A gradient tailored to the specific application, for example, 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C[2][3].

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM). The expected m/z for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅FN₂) is 195.13.

4. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in acetonitrile.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards in the range of 1-100 ng/mL.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.22 µm syringe filter. For biological matrices, a protein precipitation or solid-phase extraction step may be necessary.

Data Presentation: Expected Method Performance (LC-MS)
ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Visualizations

Experimental Workflow for HPLC/LC-MS Analysis

G Figure 1: General Analytical Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution cal Prepare Calibration Standards stock->cal filter Filter Samples and Standards cal->filter sample Prepare Sample Solution sample->filter hplc HPLC/LC-MS Injection filter->hplc Inject sep Chromatographic Separation hplc->sep det UV or MS Detection sep->det peak Peak Integration det->peak Acquire Data curve Generate Calibration Curve peak->curve quant Quantify Analyte peak->quant curve->quant report Report Results quant->report Final Report

Caption: General workflow for sample analysis.

Logical Relationship for Method Selection

G Figure 2: Method Selection Guide start Define Analytical Goal conc Expected Analyte Concentration? start->conc matrix Sample Matrix Complexity? conc->matrix High (>1 µg/mL) lcms Use LC-MS Method conc->lcms Low (<1 µg/mL) hplc Use HPLC-UV Method matrix->hplc Simple matrix->lcms Complex

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Developing Kinase Inhibitors Using a 3-Fluoro-4-piperidin-1-yl-phenylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety offers a vector for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers engaged in the discovery and development of novel kinase inhibitors based on this scaffold.

The this compound core has been successfully utilized to generate inhibitors for a range of kinases, including Cyclin-Dependent Kinase 14 (CDK14) and the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] These kinases are implicated in various oncogenic signaling pathways, making them attractive targets for cancer therapy.

Data Presentation

Kinase Inhibition Profile

The inhibitory activities of compounds derived from the this compound scaffold against various kinase targets are summarized below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Cell LineReference
1 CDK1472--[1]
2 ROR112,120 (KD)15,300JeKo-1[2][3]
3 ROR1-18,900SH-SY5Y[2][3]

Note: Data for compound 2 against ROR1 is presented as the dissociation constant (KD) from computational data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize kinase inhibitors based on the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol is designed to determine the in vitro potency of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., JeKo-1, SH-SY5Y)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., ROR1) Growth Factor->RTK Downstream Kinases Downstream Kinases RTK->Downstream Kinases Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Inhibitor This compound Derivative Inhibitor->RTK

Caption: ROR1 Signaling Pathway Inhibition.

Experimental Workflow Diagram

Start Start: Scaffold Selection Synthesis Synthesis of Derivatives Start->Synthesis BiochemicalAssay In Vitro Kinase Inhibition Assay Synthesis->BiochemicalAssay CellularAssay Cellular Proliferation Assay (MTT) BiochemicalAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis CellularAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement End End: Candidate Selection Optimization->End

Caption: Kinase Inhibitor Development Workflow.

Logical Relationship Diagram

cluster_0 Key Structural Features cluster_1 Structure-Activity Relationship (SAR) Scaffold This compound Core Structure Fluorine 3-Fluoro Group Scaffold:f0->Fluorine Influences Piperidine 4-Piperidin-1-yl Group Scaffold:f0->Piperidine Provides attachment point for Potency Potency Fluorine->Potency PK_Properties Pharmacokinetic Properties Fluorine->PK_Properties Piperidine->Potency Selectivity Selectivity Piperidine->Selectivity Piperidine->PK_Properties

Caption: Scaffold SAR Logic.

References

Application Notes and Protocols for 3-Fluoro-4-piperidin-1-yl-phenylamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable fragment in modern drug discovery, particularly in the design of kinase inhibitors. Its structural features, including the fluorine atom which can enhance binding affinity and modulate physicochemical properties, and the piperidine ring which provides a vector for further chemical elaboration, make it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. This document provides detailed application notes, experimental protocols, and data related to the use of this fragment in targeting key signaling pathways implicated in cancer and autoimmune diseases.

Application Notes

The this compound scaffold is frequently incorporated into inhibitors of several important kinase families, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory conditions.

In FBDD, small, low-complexity molecules like this compound are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The phenylamine portion of this fragment often serves as a hinge-binding motif, while the piperidine ring can be modified to explore different pockets within the kinase active site, thereby improving potency and selectivity. The fluorine substitution can enhance binding potency through favorable electrostatic interactions and can also improve metabolic stability.

Quantitative Data for Derivatives

The following tables summarize the biological activity of various kinase inhibitors that incorporate the 3-fluoro-4-(piperidin-1-yl)aniline core structure.

Table 1: Bruton's Tyrosine Kinase (BTK) Inhibitor Activity

Compound IDModification on Piperidine/AnilineTargetIC₅₀ (nM)Cell-based Assay (nM)Reference
Ibrutinib Derivative Acrylamide on piperidine, pyrazolopyrimidine on anilineBTK1.5-[1]
Acalabrutinib Derivative Acrylamide on piperidine, pyrrolopyrimidine on anilineBTK5.1-[1]
Zanubrutinib Derivative Acrylamide on piperidine, pyrazolopyrimidine on anilineBTK0.5-[1]

Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibitor Activity

Compound IDModification on Piperidine/AnilineTargetIC₅₀ (nM)Cell-based Assay (µM)Reference
Compound 20 Isoxazolopyrimidine and phenylurea modificationPI3Kδ2861.565 (BT-474 cells)[2]
Compound 21 Isoxazolopyrimidine and phenylurea modificationPI3Kδ4521.311 (BT-474 cells)[2]
Idelalisib Purine scaffold on anilinePI3Kδ--[3]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival[4]. Inhibitors containing the 3-fluoro-4-(piperidin-1-yl)aniline fragment can block the activity of BTK, thereby impeding these processes.

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Cell_Response B-cell Proliferation & Survival NFkB->Cell_Response Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

Caption: BTK Signaling Pathway and Inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Isoform-selective PI3K inhibitors, which can be developed from the 3-fluoro-4-(piperidin-1-yl)aniline fragment, can block this pathway in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Inhibitor PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition.

General Synthetic Workflow

The general synthesis of kinase inhibitors from 3-fluoro-4-(piperidin-1-yl)aniline involves coupling with a heterocyclic core, followed by further functionalization.

Synthesis_Workflow Start This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Heterocyclic Core Modification Further Modification/ Functionalization Intermediate->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product e.g., Acrylamide formation

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

Synthesis of 3-Fluoro-4-(piperidin-1-yl)aniline

This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar anilines.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain crude 1-(2-fluoro-4-nitrophenyl)piperidine, which can be purified by column chromatography.

  • Step 2: Reduction of the Nitro Group

    • To a mixture of 1-(2-fluoro-4-nitrophenyl)piperidine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield 3-fluoro-4-(piperidin-1-yl)aniline. The product can be further purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., BTK, PI3Kδ)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable fragment for the development of kinase inhibitors. Its strategic use in FBDD has led to the discovery of potent and selective inhibitors for various therapeutic targets. The provided data, pathways, and protocols offer a foundational resource for researchers aiming to utilize this scaffold in their drug discovery programs.

References

Synthetic Route to 3-Fluoro-4-morpholinoaniline and its Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 3-fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the antibiotic linezolid and a versatile building block for various biologically active molecules.[1][2] Analogs of this compound have shown potential as antimicrobial and anticancer agents.[3][4]

Introduction

3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic compound featuring a morpholine ring attached to a fluoroaniline core.[4][5] Its structure makes it a valuable precursor for the synthesis of a range of pharmaceutical compounds.[2] The primary synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.[6] This application note details the established synthetic procedures, provides comparative data for different methodologies, and offers step-by-step experimental protocols.

Synthetic Workflow

The overall synthetic scheme for 3-fluoro-4-morpholinoaniline is depicted below. The primary route starts from 1,2-difluoro-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with morpholine, followed by reduction of the nitro group to yield the target aniline. An alternative, though less common, route starts from o-fluoroaniline.

Synthetic_Workflow cluster_route1 Primary Synthetic Route cluster_analogs Synthesis of Analogs 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->4-(2-Fluoro-4-nitrophenyl)morpholine Nucleophilic Aromatic Substitution (SNAr) Morpholine Morpholine Morpholine->4-(2-Fluoro-4-nitrophenyl)morpholine 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline 4-(2-Fluoro-4-nitrophenyl)morpholine->3-Fluoro-4-morpholinoaniline Nitro Group Reduction Sulfonamides Sulfonamides 3-Fluoro-4-morpholinoaniline->Sulfonamides Sulfonylation Carbamates Carbamates 3-Fluoro-4-morpholinoaniline->Carbamates Carbamoylation Schiff Bases Schiff Bases 3-Fluoro-4-morpholinoaniline->Schiff Bases Condensation with Aldehydes/Ketones

Caption: Synthetic workflow for 3-fluoro-4-morpholinoaniline and its analogs.

Data Presentation

The following table summarizes quantitative data for the key steps in the synthesis of 3-fluoro-4-morpholinoaniline, comparing different reagents and conditions.

StepReagents and ConditionsSolventYield (%)Purity (%)Reference
Nucleophilic Aromatic Substitution 1,2-Difluoro-4-nitrobenzene, Morpholine, NeatNone--[1]
3,4-Difluoronitrobenzene, Morpholine, RefluxAcetonitrile--[1]
Nitro Group Reduction 4-(2-Fluoro-4-nitrophenyl)morpholine, Fe/NH₄ClMethanol/Water92.6-[1][7]
4-(2-Fluoro-4-nitrophenyl)morpholine, H₂, Pd/C (10%)Ethanol--[7]
4-(2-Fluoro-4-nitrophenyl)morpholine, H₂, Raney NickelMethanol/Ethanolamine--[7]
4-(2-Fluoro-4-nitrophenyl)morpholine, Ammonium formate, Pd/C (10%)Ethyl Acetate95-[7]
4-(2-Fluoro-4-nitrophenyl)morpholine, H₂ (4 bar), Pd/C (10%)Ethyl Acetate8899.5 (HPLC)[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol describes the reaction of 1,2-difluoro-4-nitrobenzene with morpholine.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Morpholine

  • Acetonitrile (optional, for reflux conditions)

  • Round-bottom flask

  • Reflux condenser (if using solvent)

  • Stirring apparatus

Procedure:

  • Neat Conditions: In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (1 equivalent).[1] The reaction is performed without a solvent. Stir the mixture at room temperature or with gentle heating as required to initiate and sustain the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reflux in Acetonitrile: Alternatively, dissolve 3,4-difluoronitrobenzene (1 equivalent) in acetonitrile in a round-bottom flask.[1] Add morpholine (1 equivalent) to the solution. Attach a reflux condenser and heat the mixture to reflux. Stir the reaction mixture until completion, as monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline via Nitro Group Reduction

This section provides several methods for the reduction of the nitro intermediate to the desired aniline.

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of methanol and water.[1]

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to 70°C and stir vigorously.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as a 20% aqueous ethanolic solution, to achieve high purity (99.5% by HPLC).[6]

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen source (hydrogen balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., celite pad)

Procedure:

  • Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol or ethyl acetate in a suitable reaction vessel.[7]

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Purge the reaction vessel with nitrogen or argon, followed by hydrogen.

  • Stir the suspension under a hydrogen atmosphere (1-4 bar) at room temperature for the required duration (typically 5-18 hours).[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl Acetate

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) and ammonium formate in ethyl acetate.[7]

  • Add 10% Pd/C to the mixture.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50°C) for several hours until the reaction is complete (monitored by TLC).[7]

  • Cool the mixture and filter through celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the solid product.[7]

Synthesis of Analogs

The primary amine of 3-fluoro-4-morpholinoaniline serves as a versatile handle for the synthesis of various analogs.

  • Sulfonamides and Carbamates: Reaction with various sulfonyl chlorides or chloroformates can yield the corresponding sulfonamide and carbamate derivatives, which have been investigated for their antimicrobial properties.[1][4]

  • Schiff Bases: Condensation of 3-fluoro-4-morpholinoaniline with different aldehydes or ketones leads to the formation of Schiff bases.[4] These derivatives have shown promising biofilm inhibition activity.[4]

Conclusion

The synthetic routes outlined in this application note provide reliable and scalable methods for the preparation of 3-fluoro-4-morpholinoaniline and its analogs. The choice of reduction method for the nitro group can be tailored based on available equipment, desired purity, and environmental considerations, with catalytic hydrogenation generally offering a cleaner and more efficient process. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate and its derivatives for drug discovery and development.

References

Application of Fluorinated Phenylamine Derivatives in PET Ligand Synthesis: A Focus on the TSPO Ligand [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of fluorinated phenylamine derivatives in the synthesis of Positron Emission Tomography (PET) ligands, with a specific focus on the widely used translocator protein (TSPO) ligand, [18F]DPA-714. While the direct application of 3-Fluoro-4-piperidin-1-yl-phenylamine in PET ligand synthesis is not extensively documented in readily available literature, the synthesis of analogous structures, such as the precursor for [18F]DPA-714, offers valuable insights into the methodologies and protocols employed in this field.

[18F]DPA-714 is a second-generation PET radiotracer that targets the 18 kDa translocator protein (TSPO), a biomarker primarily located on the outer mitochondrial membrane of activated microglia and astrocytes.[1][2] Upregulation of TSPO is associated with neuroinflammatory processes in a variety of neurodegenerative and psychiatric disorders.[2] Consequently, PET imaging with [18F]DPA-714 allows for the in vivo visualization and quantification of neuroinflammation, making it a critical tool in neuroscience research and drug development.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the PET ligand [18F]DPA-714, providing a concise overview of its properties.

ParameterValueReference
Binding Affinity (Ki) 7.0 nM[3][4]
Radiochemical Yield (non-decay-corrected) 15-20%[5]
Radiochemical Yield (decay-corrected) Up to 70% (optimized)[6]
Specific Activity 37 to 111 GBq/µmol[5]
Molar Activity 270 GBq/µmol[3][4]
LogD 3.81[2]

Experimental Protocols

This section details the synthetic protocols for a key precursor of DPA-714 and the subsequent radiolabeling procedure to produce [18F]DPA-714.

Synthesis of the Tosylate Precursor for [18F]DPA-714

The synthesis of the tosylate precursor is a crucial step for the subsequent radiolabeling with Fluorine-18. The following protocol is based on established literature procedures.[4][5]

Materials:

  • N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

  • Ethylene glycol di-p-toluenesulfonate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethylene glycol di-p-toluenesulfonate (1.5 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired tosylate precursor.

Automated Radiosynthesis of [18F]DPA-714

The radiosynthesis of [18F]DPA-714 is typically performed using an automated synthesis module. The following is a generalized protocol for the nucleophilic substitution reaction.[5][6][7]

Materials:

  • [18F]Fluoride in [18O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • The tosylate precursor of DPA-714

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • [18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110-120 °C). Repeat this step to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor (typically 1-5 mg) in a suitable solvent like DMSO or acetonitrile to the dried [18F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 5-15 minutes).[5]

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18 reverse-phase) for purification.

  • Formulation: Collect the HPLC fraction containing [18F]DPA-714. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile water for injection or saline.

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by HPLC), residual solvent analysis (by GC), pH, and sterility testing.

Visualizations

Synthetic Workflow for [18F]DPA-714

The following diagram illustrates the key steps in the synthesis of the tosylate precursor and the subsequent radiolabeling to produce [18F]DPA-714.

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling start N,N-diethyl-2-(2-(4-hydroxyphenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide step1 Deprotonation with NaH start->step1 step2 Reaction with Ethylene glycol di-p-toluenesulfonate step1->step2 precursor Tosylate Precursor step2->precursor reaction Nucleophilic Substitution precursor->reaction Precursor Input f18 [18F]Fluoride activation Activation with K222/K2CO3 f18->activation activation->reaction purification HPLC Purification reaction->purification final_product [18F]DPA-714 purification->final_product

Caption: Synthetic workflow for the preparation of [18F]DPA-714.

TSPO Signaling in Neuroinflammation

The diagram below outlines the role of TSPO in the context of neuroinflammation, the biological process targeted by [18F]DPA-714.

G cluster_cell Activated Microglia/Astrocyte tspo TSPO (Outer Mitochondrial Membrane) cholesterol Cholesterol tspo->cholesterol Translocation pet [18F]DPA-714 PET Imaging tspo->pet Binding Target pregnenolone Pregnenolone (Neurosteroid) cholesterol->pregnenolone Synthesis inflammatory Pro-inflammatory Cytokines neuroinflammation Neuroinflammation inflammatory->neuroinflammation ros Reactive Oxygen Species (ROS) ros->neuroinflammation injury Neuronal Injury / Pathological Stimulus activation Microglial/Astrocyte Activation injury->activation activation->tspo Upregulation activation->inflammatory activation->ros

Caption: Role of TSPO in neuroinflammation and its detection by PET.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in coupling reactions involving 3-Fluoro-4-piperidin-1-yl-phenylamine.

Troubleshooting Guide: Enhancing Yields in Buchwald-Hartwig Amination

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound with aryl halides.

Q1: My reaction yield is low or the reaction has stalled. What are the primary causes and how can I improve it?

A: Low yields in the Buchwald-Hartwig amination of this substrate are often linked to catalyst deactivation, suboptimal reaction conditions, or the electronic properties of the coupling partners. This compound is an electron-rich aniline, which can influence the catalytic cycle.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1] Degas all solvents and reagents thoroughly.

  • Reagent Purity: Use anhydrous solvents and ensure all reagents, especially the amine and the base, are free of moisture.

  • Stirring: Ensure vigorous and efficient stirring, particularly if using heterogeneous bases like potassium or cesium carbonate.

Optimization Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich biaryl phosphine ligands are often essential to promote the reductive elimination step and prevent catalyst decomposition.[1]

    • Recommended Ligands: Consider switching to ligands such as XPhos, SPhos, or RuPhos. These have proven effective for challenging aminations.[1]

  • Catalyst System: The use of pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in-situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the aniline.

    • Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.

    • Alternative Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures and longer reaction times.[2]

  • Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity.

    • Common Solvents: Toluene and 1,4-dioxane are standard choices. Anhydrous and degassed solvents are a must.

  • Temperature: Typical reaction temperatures range from 80-110 °C.[1] If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. What can I do to minimize this?

A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.

Troubleshooting Steps:

  • Ligand Choice: Employing bulky ligands that create a sterically hindered environment around the palladium center can disfavor side reactions and promote the desired C-N bond formation.

  • Base Concentration: Using a large excess of a strong base can sometimes promote hydrodehalogenation. Try reducing the equivalents of base to 1.2-1.5 equivalents relative to the limiting reagent.

  • Water Content: Ensure the reaction is strictly anhydrous, as water can be a proton source for the hydrodehalogenation byproduct.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki-Miyaura coupling reaction?

A: Yes, it is possible to use this compound in a Suzuki-Miyaura coupling. To do so, it would first need to be converted into a suitable coupling partner, typically by introducing a halide (e.g., bromine or iodine) or a triflate group onto the aromatic ring, or by converting the amine to a boronic acid or ester. The free amine group may need to be protected during the borylation step.

Q: The piperidine nitrogen on my substrate is basic. Could this interfere with the reaction?

A: While the piperidine nitrogen is basic, it is significantly less nucleophilic than the aniline nitrogen under the reaction conditions. The aniline nitrogen is the primary site of reaction in a Buchwald-Hartwig amination. The basicity of the piperidine moiety is unlikely to interfere with the catalytic cycle, especially when a strong base like NaOtBu is used to deprotonate the aniline.

Q: Is there a preferred type of aryl halide (iodide, bromide, or chloride) to couple with this compound?

A: The general order of reactivity for aryl halides in Buchwald-Hartwig couplings is Ar-I > Ar-Br > Ar-Cl. Aryl iodides and bromides are generally good starting points. Aryl chlorides are less reactive and often require more specialized and active catalyst systems, such as those employing bulky biaryl phosphine ligands like XPhos or the use of N-heterocyclic carbene (NHC) ligands.

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline with Arylboronic Acids (Representative Data)

Arylboronic Acid PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)11018~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)11018~80-90
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)11018~85-95

Note: Yields are estimates based on typical outcomes for this class of reaction.

Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

Pd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
XPhos Pd G3 (2)XPhosNaOtBu (1.4)Toluene10012>90
RuPhos Pd G3 (2)RuPhosNaOtBu (1.4)Toluene10012>90
Pd₂(dba)₃ (2) / Xantphos (4)XantphosNaOtBu (1.4)Dioxane1102460-75
XPhos Pd G3 (2)XPhosK₃PO₄ (2.0)Dioxane1102450-70

This table is illustrative and represents expected outcomes based on established principles for similar substrates. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline with an Arylboronic Acid (Adapted from established methods for this substrate)

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • In a Schlenk flask, combine 3-chloro-4-fluoroaniline, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos, then add this to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting and executing coupling reactions.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (Ar/N2, Degassed Solvents) start->check_inert check_inert->start Issue Found & Corrected check_purity Check Reagent Purity (Anhydrous Conditions) check_inert->check_purity OK check_purity->start Issue Found & Corrected optimize_ligand Optimize Ligand (e.g., XPhos, RuPhos) check_purity->optimize_ligand OK optimize_base Adjust Base (NaOtBu vs. K3PO4) optimize_ligand->optimize_base optimize_temp Modify Temperature (80-110 °C) optimize_base->optimize_temp use_precatalyst Use Precatalyst (e.g., XPhos Pd G3) optimize_temp->use_precatalyst success Improved Yield use_precatalyst->success

Caption: A decision tree for troubleshooting low yields.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition L-Pd(II)(Ar)(X) pd0->oxidative_addition Fast amine_coordination Amine Coordination & Deprotonation [L-Pd(II)(Ar)(NR'R'')] oxidative_addition->amine_coordination Base Mediated reductive_elimination Reductive Elimination amine_coordination->reductive_elimination Rate-Limiting Step reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product sub_arx Ar-X sub_arx->oxidative_addition sub_amine HNR'R'' + Base sub_amine->amine_coordination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Purification of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluoro-4-piperidin-1-yl-phenylamine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Question 1: My final product of this compound has a low yield after purification. What are the possible reasons and how can I improve it?

Answer:

Low recovery of the target compound can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving starting materials or intermediates in the crude product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before proceeding to purification.

  • Suboptimal Extraction: During the work-up, the desired product might not be efficiently extracted from the aqueous layer. Ensure the pH of the aqueous phase is optimized for the basicity of the phenylamine derivative to maximize its partitioning into the organic solvent. Multiple extractions with a suitable organic solvent will also enhance recovery.

  • Losses during Crystallization: If using recrystallization for purification, significant product loss can occur if an inappropriate solvent is chosen or if too much solvent is used. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For analogous compounds, such as 3-fluoro-4-morpholinyl aniline, a 20% aqueous ethanolic solution has been used effectively for recrystallization.[1]

  • Improper Column Chromatography Technique: When using column chromatography, issues such as incorrect solvent system polarity, improper column packing, or co-elution with impurities can lead to low yields of the pure compound.

Question 2: I am observing persistent impurities in my purified this compound. How can I identify and remove them?

Answer:

Identifying and removing impurities is a critical step in obtaining a high-purity product. Here’s a systematic approach:

  • Impurity Identification: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, LC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize the structure of the impurities. Common impurities can include unreacted starting materials, by-products from side reactions, or residual solvents.

  • Recrystallization: This is often the first method of choice for removing minor impurities. A carefully selected solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor. For related aniline derivatives, solvents like ethanol/water mixtures or isopropanol have proven effective.

  • Column Chromatography: For complex mixtures or impurities with similar polarity to the product, column chromatography is a powerful purification technique. A systematic approach to developing a suitable mobile phase using TLC is recommended. Gradient elution, where the solvent polarity is gradually increased, can often provide better separation than isocratic elution.

  • Acid-Base Extraction: Given that this compound is a basic compound, an acid-base extraction can be employed to separate it from neutral or acidic impurities. The amine can be protonated and extracted into an aqueous acidic solution, while neutral impurities remain in the organic phase. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for developing a column chromatography method for the purification of this compound?

A1: A good starting point for developing a column chromatography method is to use a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica gel.

Q2: Can I use reverse-phase chromatography for the purification of this compound?

A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable option for purifying this compound, especially for achieving very high purity on a smaller scale. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: What are some common safety precautions to take when handling and purifying this compound derivatives?

A3: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling this compound. Generally, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is classified as an irritant.

Data Presentation

CompoundPurification MethodPurityYield
3-Fluoro-4-morpholinyl anilineRecrystallization (20% aqueous ethanolic solution)99.5% (HPLC)85%
3-Fluoro-4-pyridine carboxylic acid methyl esterRecrystallization (petroleum ether)96%91%
3-Fluoro-4-pyridine carboxamideRemoval of solvent under reduced pressure96%85-91%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for specific derivatives.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. Based on analogous compounds, start with an ethanol/water mixture.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. The cooling can be further facilitated by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., 3,4-Difluoronitrobenzene and Piperidine) B Chemical Reaction A->B Reaction Conditions C Crude Product Mixture B->C D Quenching & Extraction C->D Separation E Washing & Drying D->E F Solvent Evaporation E->F G Crude Product F->G H Purification Method Selection (e.g., Recrystallization, Chromatography) G->H I Pure this compound H->I Isolation J Purity & Identity Confirmation (NMR, LC-MS, etc.) I->J Characterization

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

References

side reaction products in the synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine Analogs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step synthesis. It begins with the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor, typically 3,4-difluoronitrobenzene, with piperidine. This is followed by the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation.[1]

Q2: What are the primary side reaction products I should monitor during the synthesis?

A2: The key side products to monitor for are:

  • Isomeric Products: Formation of 2-Fluoro-4-piperidin-1-yl-phenylamine if the starting material allows for non-regioselective substitution.

  • Di-substituted Products: Reaction of a second piperidine molecule, replacing the remaining fluorine atom.

  • Dehalogenated Impurities: Loss of the fluorine atom during the nitro reduction step.[2]

  • Incompletely Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.[2]

Q3: How can I minimize the formation of the di-piperidine substituted byproduct?

A3: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of piperidine rather than a large excess. Additionally, monitoring the reaction progress via TLC or HPLC and stopping the reaction once the starting material is consumed can prevent the formation of this byproduct. Lowering the reaction temperature may also improve selectivity.

Q4: What causes defluorination during the nitro reduction step, and how can it be prevented?

A4: Defluorination, or hydrodefluorination, is a common side reaction during catalytic hydrogenation of halogenated nitroarenes.[3] It is often caused by aggressive reaction conditions. To prevent it, consider the following:

  • Catalyst Choice: Use a more selective catalyst or a catalyst modifier.

  • Reaction Conditions: Lower the hydrogen pressure and reaction temperature.[2]

  • Reaction Time: Reduce the overall reaction time to the minimum required for complete nitro reduction.[2]

Q5: My reaction conversion is high, but the isolated yield is consistently low. What are the likely causes?

A5: Low isolated yield despite high conversion often points to issues during the workup and purification stages. Potential causes include inefficient extraction of the product from the aqueous layer or product loss during recrystallization.[2] To improve yield, ensure the pH of the aqueous layer is adjusted to render the aniline as a free base for efficient organic solvent extraction.[2] For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, and avoid using an excessive volume of solvent.[2]

Troubleshooting Guide

This guide addresses specific problems identified through analytical methods like HPLC, LC-MS, or NMR.

Problem Identification Potential Cause(s) Recommended Solution(s)
Presence of Isomeric Impurity - Poor regioselectivity in the SNAr reaction. - Starting material is susceptible to multiple substitution patterns.- Optimize reaction temperature; lower temperatures often favor the desired isomer. - Screen different solvents, as solvent polarity can influence regioselectivity.[4]
High Levels of Di-substituted Product - Excess piperidine used. - Reaction time is too long or temperature is too high.- Use a controlled stoichiometry (1.1-1.2 eq. of piperidine). - Monitor the reaction closely with TLC/HPLC and stop it upon completion. - Reduce the reaction temperature.
Defluorinated Product Detected - Hydrogenolysis of the C-F bond during nitro reduction. - Overly aggressive hydrogenation conditions (high H₂ pressure, temperature, or catalyst loading).[2]- Screen alternative catalysts (e.g., different Pd/C preparations, PtO₂). - Reduce hydrogen pressure and reaction temperature.[2] - Minimize reaction time.
Incomplete Nitro Group Reduction - Catalyst deactivation or poisoning.[2] - Insufficient hydrogen pressure or poor mixing. - Reaction temperature is too low.- Ensure the catalyst is fresh and active. - Increase hydrogen pressure and ensure vigorous stirring for proper phase mixing.[2] - Gradually increase the reaction temperature in 5-10°C increments.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene (SNAr Step)

  • Reaction Setup: To a solution of 3,4-difluoronitrobenzene (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or ACN) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Nucleophile Addition: Add piperidine (1.1 eq.) dropwise to the mixture at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be purified further by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Reduction of 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene

  • Catalyst Loading: In a hydrogenation vessel, add 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene (1.0 eq.) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Add a palladium on carbon catalyst (e.g., 5-10% Pd/C) at a loading of 1-5 mol%.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 2-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization if needed.

Visualizations

Synthesis_Pathway Start 3,4-Difluoronitrobenzene + Piperidine Intermediate 3-Fluoro-4-(piperidin-1-yl) -1-nitrobenzene Start->Intermediate SₙAr Reaction (K₂CO₃, DMSO) Product 3-Fluoro-4-piperidin-1-yl -phenylamine Intermediate->Product Nitro Reduction (H₂, Pd/C)

Caption: General synthetic pathway for this compound.

Side_Reactions cluster_0 Step 1: SₙAr cluster_1 Step 2: Reduction Start 3,4-Difluoronitrobenzene Desired_Int Desired Intermediate (3-Fluoro-4-piperidyl...) Start->Desired_Int Isomer Isomeric Product (2-Fluoro-4-piperidyl...) Start->Isomer DiSub Di-substituted Product Desired_Int->DiSub Excess Piperidine Desired_Int2 Desired Intermediate Final_Product Final Product Defluorinated Defluorinated Product Incomplete Incomplete Reduction (Nitroso/Hydroxylamine) Desired_Int2->Final_Product Desired_Int2->Defluorinated Desired_Int2->Incomplete

Caption: Potential side products in the two-step synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (HPLC, LC-MS, NMR) Identify Major Impurity Identified? Start->Identify Impurity_Type Impurity Type? Identify->Impurity_Type Yes End Pure Product Identify->End No Defluorination Defluorination Impurity_Type->Defluorination Defluorinated DiSubstitution Di-substitution Impurity_Type->DiSubstitution Di-substituted IncompleteRed Incomplete Reduction Impurity_Type->IncompleteRed Nitro-related Solve_Defluorination Optimize Reduction: - Lower H₂ Pressure/Temp - Change Catalyst Defluorination->Solve_Defluorination Solve_DiSub Optimize SₙAr: - Control Stoichiometry - Lower Temperature DiSubstitution->Solve_DiSub Solve_IncompleteRed Optimize Reduction: - Check Catalyst Activity - Increase H₂ Pressure/Time IncompleteRed->Solve_IncompleteRed Solve_Defluorination->End Solve_DiSub->End Solve_IncompleteRed->End

Caption: Troubleshooting workflow for impurity identification and resolution.

References

optimizing reaction conditions for N-alkylation of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-alkylation of 3-Fluoro-4-piperidin-1-yl-phenylamine

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful N-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in N-alkylation reactions?

A1: this compound is an electron-rich aniline derivative, making the primary amine a moderately good nucleophile. The piperidine group is strongly electron-donating, which increases the nucleophilicity of the exocyclic amine. However, the fluorine atom at the meta-position is electron-withdrawing, which slightly attenuates this reactivity. Generally, the reaction proceeds under standard N-alkylation conditions, but optimization is often necessary to achieve high yields and minimize side products.

Q2: Which alkylating agents are most suitable for this reaction?

A2: The choice of alkylating agent is critical. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, or to prevent over-alkylation, alkyl tosylates or mesylates can be effective alternatives. The reactivity order is generally: R-I > R-Br > R-OTs > R-OMs > R-Cl.

Q3: What is the optimal choice of base and solvent for this N-alkylation?

A3: A moderately strong, non-nucleophilic base is typically required to deprotonate the amine, enhancing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred as they can dissolve the amine salt and facilitate the Sₙ2 reaction.

Q4: What are the common side reactions to be aware of?

A4: The most common side reaction is N,N-dialkylation, where a second alkyl group is added to the nitrogen atom. This is more prevalent with highly reactive alkylating agents and an excess of the alkylating agent. Another potential side reaction is the quaternization of the piperidine nitrogen, although this is less likely due to its tertiary nature and steric hindrance.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
1. Insufficient Base Strength/Solubility The base may not be strong enough to deprotonate the aniline effectively. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or, for aprotic, non-polar solvents, consider Sodium Hydride (NaH).
2. Poor Reactivity of Alkylating Agent Alkyl chlorides or sterically hindered alkylating agents may react too slowly. Switch to a more reactive alkyl bromide or iodide. Adding a catalytic amount of Sodium Iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
3. Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Increase the temperature in 10-20°C increments, monitoring for potential side product formation by TLC or LC-MS.
4. Degradation of Reagents The alkylating agent may have degraded, or the solvent may contain water. Use freshly opened or purified reagents and ensure anhydrous conditions by using dry solvents.

Problem: Formation of N,N-Dialkylated Impurity

Possible Cause Suggested Solution
1. High Stoichiometry of Alkylating Agent An excess of the alkylating agent will favor the formation of the dialkylated product. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent relative to the amine.
2. High Reaction Concentration High concentrations can increase the rate of the second alkylation step. Try running the reaction at a lower concentration.
3. Slow Addition of Alkylating Agent Adding the alkylating agent all at once can create localized high concentrations. Add the alkylating agent dropwise over a period of time to maintain a low concentration.

Data on Reaction Condition Optimization

The following tables summarize the results of optimizing reaction conditions for the N-alkylation of this compound with 1-bromobutane.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (2.0 eq.)SolventTemperature (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
1K₂CO₃DMF80126815
2Cs₂CO₃DMF808857
3NaHTHF6567518
4Et₃NMeCN802435<5

Reaction Conditions: this compound (1.0 mmol), 1-bromobutane (1.1 mmol), Base (2.0 mmol), Solvent (10 mL).

Table 2: Effect of Different Solvents on Reaction Yield

EntrySolventBaseTemperature (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
1DMFCs₂CO₃808857
2MeCNCs₂CO₃8012726
3DMSOCs₂CO₃808829
4THFCs₂CO₃65186510

Reaction Conditions: this compound (1.0 mmol), 1-bromobutane (1.1 mmol), Cs₂CO₃ (2.0 mmol), Solvent (10 mL).

Experimental Protocol: N-butylation of this compound

Materials:

  • This compound (1.0 equiv)

  • 1-Bromobutane (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.18 mmol).

  • Add anhydrous DMF (25 mL) and stir until the amine is fully dissolved.

  • Add Cesium Carbonate (e.g., 3.37 g, 10.36 mmol).

  • Add 1-bromobutane (e.g., 0.61 mL, 5.70 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-butyl-3-fluoro-4-(piperidin-1-yl)aniline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Amine and Cs₂CO₃ to anhydrous DMF alkylating 2. Add Alkylating Agent (1.1 eq) dropwise reagents->alkylating heat 3. Heat to 80°C alkylating->heat monitor 4. Monitor by TLC / LC-MS heat->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with EtOAc quench->extract purify 7. Column Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for the N-alkylation experiment.

troubleshooting_low_yield start Problem: Low Product Yield q1 Is the base strong enough? start->q1 sol1 Switch to a stronger base (e.g., Cs₂CO₃) q1->sol1 No q2 Is the alkylating agent reactive? q1->q2 Yes sol1->q2 sol2 Use R-Br or R-I Add catalytic NaI q2->sol2 No q3 Is the temperature high enough? q2->q3 Yes sol2->q3 sol3 Increase temperature (e.g., 80-100°C) q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low reaction yield.

reaction_pathway reactant Starting Material This compound product_mono Desired Product Mono-alkylated Amine reactant->product_mono + R-X - Base product_di Side Product Di-alkylated Amine product_mono->product_di + R-X - Base (Excess R-X)

Caption: Reaction pathway showing desired product and side product.

troubleshooting poor solubility of 3-Fluoro-4-piperidin-1-yl-phenylamine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-Fluoro-4-piperidin-1-yl-phenylamine. The content is tailored for researchers, scientists, and professionals in drug development who may encounter solubility challenges during their experiments.

Troubleshooting Poor Solubility

Poor aqueous solubility is a common challenge in drug discovery that can lead to unreliable results in biological assays and difficulties in formulation development.[1][2] The following guide addresses specific issues you might encounter with this compound, a compound that possesses structural features—an aromatic amine and a piperidine moiety—that make its solubility highly dependent on experimental conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound product is poorly soluble in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The first and most critical factor to investigate is pH. Your compound has a basic piperidine nitrogen and a weakly basic aniline nitrogen.[3][5] In neutral or basic solutions, the compound will be in its free base form, which is less polar and thus expected to have lower aqueous solubility.[6] By lowering the pH, you can protonate the amine groups, forming a more soluble salt.[7][8]

Recommended Action:

  • Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5).

  • Prepare a concentrated stock solution in an acidic aqueous buffer or a suitable organic solvent (see Q2) and then dilute it into your final aqueous medium. This is a common approach for kinetic solubility assessments.[1]

  • For many amine-containing compounds, a significant increase in solubility is observed at a pH at least 2 units below their pKa.[9]

Q2: What organic solvents can I use to prepare a stock solution?

A2: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice and is widely used for kinetic solubility assays where the final concentration of DMSO is kept low (typically <1%).[1][10] Other potential water-miscible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] The choice of co-solvent can significantly impact the solubility of your compound.[11]

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What does this mean and how can I fix it?

A3: This indicates that you have exceeded the kinetic solubility of the compound in the final aqueous medium.[1][12] The compound was soluble in the initial DMSO stock but crashed out upon dilution into the aqueous environment where it is less soluble.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's intrinsic solubility in that specific buffer.

  • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.

  • Adjust the pH: As mentioned in Q1, ensure the pH of your final aqueous buffer is sufficiently acidic to keep the compound protonated and in solution.[2]

  • Consider Formulation Strategies: For more advanced applications, technologies such as amorphous solid dispersions or the use of cyclodextrins can enhance solubility, although these require significant formulation development.[13]

Q4: Should I be measuring kinetic or thermodynamic solubility?

A4: The choice depends on your stage of research.[14]

  • Kinetic Solubility: This is typically measured in early-stage drug discovery. It's a high-throughput method that assesses how readily a compound precipitates from a DMSO stock solution when diluted into a buffer.[1][14] It helps quickly flag compounds with potential solubility liabilities.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound's most stable solid form in a specific medium.[2][15] It is a more time- and resource-intensive measurement, often performed during lead optimization and pre-formulation stages to guide final formulation decisions.[1][14]

Quantitative Data Summary

While specific experimental solubility data for this compound is not publicly available, researchers can generate this data using the protocols outlined below. The following table provides a template for summarizing such data.

Parameter pH 5.0 Buffer pH 7.4 Buffer (PBS) Solvent Method
Kinetic Solubility e.g., >200 µMe.g., 15 µM2% DMSO (final)Nephelometry/Turbidimetry
Thermodynamic Solubility e.g., 150 µMe.g., 5 µMAqueous BufferShake-Flask (LC-MS/UV)

Data shown are illustrative examples for a typical basic compound and should be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol is adapted for high-throughput screening to quickly assess the solubility of a compound upon its addition from a DMSO stock to an aqueous buffer.[2]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 98 µL of PBS at pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for a period of 1 to 2 hours at a constant temperature (e.g., 25°C).[1]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not lead to significant precipitation, determined by a predefined turbidity threshold compared to controls.[2]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound and is considered the "gold standard".[1][2]

Methodology:

  • Compound Addition: Add an excess amount of the solid this compound powder to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed and carefully collecting the supernatant, or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. This is usually done using a validated analytical method like LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared with a known concentration of the compound.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Poor Solubility Observed in Aqueous Buffer check_ph Is the compound a weak base? (Contains Amine Groups) start->check_ph lower_ph ACTION: Lower buffer pH (e.g., to pH 4-5) to form a soluble salt. check_ph->lower_ph  Yes use_cosolvent ACTION: Prepare stock in organic solvent (e.g., DMSO, Ethanol) and dilute. check_ph->use_cosolvent  No / Already Acidic retest_sol Re-test Solubility lower_ph->retest_sol success SOLUBILITY IMPROVED retest_sol->success  Success fail Still Poorly Soluble retest_sol->fail  Failure fail->use_cosolvent check_conc Is final concentration too high? use_cosolvent->check_conc lower_conc ACTION: Reduce final assay concentration. check_conc->lower_conc  Yes advanced_methods CONSIDER ADVANCED METHODS: - Salt form screening - Formulation (e.g., cyclodextrins) - Particle size reduction check_conc->advanced_methods  No lower_conc->retest_sol

Caption: Troubleshooting workflow for poor compound solubility.

Factors Affecting Solubility of Amine Compounds

This diagram illustrates the key physicochemical and environmental factors that influence the solubility of a basic compound like this compound.

G cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_environmental Environmental Factors center Compound Solubility (this compound) pka pKa (Basicity of N atoms) center->pka logp LogP / Lipophilicity (Hydrophobicity) center->logp salt Salt Form (e.g., HCl vs. Free Base) center->salt crystal Solid State (Crystalline vs. Amorphous) center->crystal particle Particle Size center->particle ph Solution pH center->ph solvent Solvent System (Aqueous vs. Co-solvent) center->solvent temp Temperature center->temp

References

Technical Support Center: Scale-up Synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: We are experiencing a low yield during the reaction of 3,4-difluoronitrobenzene with piperidine. What are the potential causes and how can we improve the yield?

Answer: Low yields in the SNAr reaction are a common challenge during scale-up. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.

  • Base Equivalents: Ensure that an adequate amount of base (e.g., K2CO3, Et3N) is used to neutralize the HF generated during the reaction. On a larger scale, localized concentration gradients can affect the reaction, so efficient stirring is crucial.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and accelerate the reaction. Ensure the solvent is anhydrous, as water can react with the starting materials and reagents.

  • Piperidine Volatility: Piperidine is a relatively volatile amine. On a larger scale with extended reaction times and elevated temperatures, loss of piperidine due to evaporation can occur. Ensure your reactor is well-sealed or consider using a slight excess of piperidine.

Issue 2: Formation of Impurities

Question: We are observing significant impurity peaks in our HPLC analysis of the crude product. What are the likely impurities and how can we minimize their formation?

Answer: Impurity formation is a critical concern in scale-up synthesis. The most common impurities in this synthesis include:

  • Di-substituted Product: Reaction of the product, 4-(3-fluoro-4-nitrophenyl)piperidine, with another molecule of piperidine to yield a di-substituted product is possible, though less likely due to the deactivating effect of the nitro group. To minimize this, avoid a large excess of piperidine and control the reaction temperature.

  • Positional Isomers: While the fluorine at the 4-position is more activated towards nucleophilic attack by the para-nitro group, some substitution at the 3-position can occur, leading to the formation of 3-(piperidin-1-yl)-4-fluoronitrobenzene. Optimizing the reaction temperature can help improve regioselectivity. Lower temperatures generally favor the desired para-substitution.

  • Unreacted Starting Material: The presence of unreacted 3,4-difluoronitrobenzene indicates an incomplete reaction. Refer to the troubleshooting points for low yield.

  • Byproducts from the Reduction Step: Incomplete reduction of the nitro group in the subsequent step can lead to nitroso or azoxy impurities. Ensure sufficient reducing agent and reaction time are used.

Issue 3: Difficult Purification of the Final Product

Question: We are facing challenges in purifying this compound on a large scale. What are the recommended purification methods?

Answer: Large-scale purification requires robust and scalable methods. Consider the following:

  • Crystallization: This is often the most cost-effective and scalable purification method for solid compounds. A systematic solvent screening should be performed to identify a suitable solvent or solvent system for recrystallization. Common solvents to try include isopropanol, ethanol, ethyl acetate, and heptane, or mixtures thereof.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. If required, consider using automated flash chromatography systems with larger columns.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most common and industrially viable route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with piperidine in the presence of a base to form 1-(3-fluoro-4-nitrophenyl)piperidine.

  • Reduction: Reduction of the nitro group of 1-(3-fluoro-4-nitrophenyl)piperidine to the corresponding amine using standard reduction methods such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid reduction (e.g., Fe/HCl).

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount in any scale-up process. Key considerations include:

  • Piperidine Handling: Piperidine is a flammable and corrosive liquid with a strong odor. Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas. Use appropriate equipment and follow established safety protocols for handling hydrogen.

  • Exothermic Reactions: The SNAr reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.

Q3: How can I monitor the progress of the reactions?

A3: Reaction progress can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities. This is the preferred method for in-process control during scale-up.

  • Gas Chromatography (GC): Can also be used, particularly for monitoring the volatile starting materials.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluoro-4-nitrophenyl)piperidine (SNAr Step)

  • Reactor Setup: Charge a clean and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 3,4-difluoronitrobenzene (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: Add potassium carbonate (K2CO3, 1.5 eq) to the reactor. Begin stirring to form a slurry.

  • Piperidine Addition: Slowly add piperidine (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. The product will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with water until the filtrate is neutral, and then wash with a cold, non-polar solvent like heptane to remove non-polar impurities.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight.

Protocol 2: Synthesis of this compound (Reduction Step)

  • Reactor Setup: Charge a hydrogenation reactor with 1-(3-fluoro-4-nitrophenyl)piperidine (1.0 eq), a suitable solvent like methanol or ethanol (10-15 volumes), and a palladium on carbon catalyst (Pd/C, 1-2 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the SNAr Step

ParameterCondition ACondition BCondition C
Base K2CO3Et3NDBU
Solvent DMFAcetonitrileDMSO
Temperature (°C) 8080100
Reaction Time (h) 6124
Yield (%) 927595
Purity (HPLC, %) 98.595.298.9

Mandatory Visualization

Synthesis_Workflow cluster_SNAr Step 1: Nucleophilic Aromatic Substitution cluster_Reduction Step 2: Nitro Group Reduction start_SNAr 3,4-Difluoronitrobenzene + Piperidine reaction_SNAr SNAr Reaction (80-90°C) start_SNAr->reaction_SNAr reagents_SNAr Base (e.g., K2CO3) Solvent (e.g., DMF) reagents_SNAr->reaction_SNAr intermediate 1-(3-Fluoro-4-nitrophenyl)piperidine reaction_SNAr->intermediate reaction_Red Reduction intermediate->reaction_Red reagents_Red Reducing Agent (e.g., H2/Pd-C) reagents_Red->reaction_Red final_product This compound reaction_Red->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impurities in SNAr Step incomplete_rxn Incomplete Reaction start->incomplete_rxn wrong_solvent Suboptimal Solvent start->wrong_solvent base_issue Incorrect Base Stoichiometry start->base_issue temp_issue Non-optimal Temperature start->temp_issue increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp change_solvent Use Anhydrous Polar Aprotic Solvent wrong_solvent->change_solvent optimize_base Adjust Base Equivalents base_issue->optimize_base optimize_temp Optimize Temperature temp_issue->optimize_temp

Caption: Troubleshooting logic for the SNAr step.

managing regioselectivity in reactions with 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving 3-Fluoro-4-piperidin-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the chemical synthesis and functionalization of this specific aniline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regiochemical outcome of EAS reactions on this molecule is determined by the combined electronic and steric effects of its three substituents: the primary amine (-NH₂), the piperidin-1-yl group, and the fluorine (-F) atom.

  • Amino Group (-NH₂): This is a very strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2]

  • Piperidin-1-yl Group: As a tertiary amine, this group is also a strong activating, ortho, para-director for similar resonance reasons.

  • Fluorine Atom (-F): Fluorine is an anomaly. It is an electronegative atom that deactivates the ring towards electrophilic attack through a strong inductive effect (-I).[3] However, it possesses lone pairs that can be donated via resonance (+R), making it an ortho, para-director.[1]

The powerful activating effects of the two nitrogen groups dominate, making the ring highly susceptible to electrophilic attack.[4]

Q2: Which positions on the aromatic ring are most reactive towards electrophiles?

A2: The positions ortho to the primary amino group (C2 and C6) are the most electronically activated. The piperidin-1-yl group strongly activates its ortho positions (C3 and C5), but C3 is already substituted with fluorine. The fluorine atom directs ortho (to C2 and C4) and para (to C6). The synergistic directing effects of the -NH₂ and -F groups strongly favor substitution at the C2 and C6 positions. The C5 position is also activated, but to a lesser extent and is sterically more hindered.

Q3: Why am I observing a mixture of poly-substituted products?

A3: The high reactivity of the aniline ring, due to the potent activating effects of the two amino groups, often leads to over-reaction, resulting in the addition of multiple electrophiles.[4] Even without strong catalysts, reactions like bromination can proceed uncontrollably to yield di- or tri-substituted products.[4]

Q4: Are Friedel-Crafts reactions a viable option for this compound?

A4: No, Friedel-Crafts alkylations and acylations are generally unsuccessful with highly activated anilines like this one.[2][5] The basic amino groups form a strong complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the desired reaction from occurring.[2]

Troubleshooting Guide: Poor Regioselectivity

This guide addresses specific issues you may encounter during electrophilic aromatic substitution reactions.

Issue 1: Poor Regioselectivity in Halogenation (e.g., Bromination)
  • Scenario: You are attempting a monobromination of this compound but are isolating a mixture of mono-, di-, and tri-brominated isomers, with low yield of the desired product.

  • Potential Causes:

    • High Ring Activation: The combined electron-donating effects of the amino and piperidinyl groups make the aromatic ring extremely nucleophilic, leading to rapid, uncontrolled reactions.[4]

    • Harsh Reaction Conditions: Using strong brominating agents (like Br₂) or elevated temperatures can exacerbate the issue of polysubstitution.

  • Solutions & Optimization:

    • Protect the Amino Group: The most effective strategy to control reactivity is to temporarily protect the primary amino group as an amide (e.g., an acetanilide).[4] The acetyl group moderates the activating effect, making the ring less reactive and allowing for more controlled, selective halogenation.[4] The bulky acetyl group also sterically hinders the ortho positions, often favoring substitution at the para position relative to the acetyl group (C6).[4]

    • Milder Halogenating Agents: Use less reactive reagents such as N-Bromosuccinimide (NBS) instead of bromine.[6]

    • Control Reaction Temperature: Performing the reaction at lower temperatures can help improve selectivity by favoring the thermodynamically more stable product.[7]

Illustrative Isomer Distribution in Bromination

Starting MaterialBrominating AgentConditionsMajor Product(s)Minor Product(s)
Unprotected AmineBr₂ in H₂ORoom Temp2,6-dibromo & 2,5,6-tribromo derivativesMono-bromo isomers
N-acetylated AmineNBS in THF0 °C to RT6-bromo derivative2-bromo derivative

Note: This table presents expected outcomes based on general principles of aniline chemistry. Actual yields may vary.

Issue 2: Uncontrolled Nitration and Oxidation
  • Scenario: Attempted nitration with a standard nitric acid/sulfuric acid mixture results in a dark, tar-like substance with little to no desired product.

  • Potential Causes:

    • Oxidation: Anilines are highly susceptible to oxidation by strong acids, especially nitric acid, leading to the formation of polymeric, tarry byproducts.[4]

    • Anilinium Ion Formation: In strongly acidic media, the amino groups are protonated to form anilinium ions. This converts them into powerful deactivating, meta-directing groups, leading to undesired products.[7]

  • Solutions & Optimization:

    • Amide Protection: As with halogenation, protecting the primary amine as an acetanilide is crucial. This prevents both oxidation and protonation of the nitrogen atom.[4]

    • Milder Nitrating Conditions: Use alternative nitrating agents that do not require strongly acidic conditions, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or other specialized reagents.[8][9]

Key Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol details the protection of the primary amino group to moderate its reactivity prior to electrophilic substitution.

  • Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Methodology:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide, which can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective para-Bromination of the N-Acetylated Derivative

This protocol describes the selective bromination at the C6 position (para to the protected amino group).

  • Materials: N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Water.

  • Methodology:

    • Dissolve the N-acetylated starting material (1.0 eq) in THF in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]

    • Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-(2-bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide.[10]

    • The acetyl protecting group can then be removed by acid- or base-catalyzed hydrolysis to yield the free amine.[4]

Visualizations

G cluster_molecule Directing Effects on this compound cluster_directing_effects Substituent Influence mol NH2 NH₂ (Amino) C2, C6 (Strong Activation, o-directing) C2, C6 (Strong Activation, o-directing) NH2->C2, C6 (Strong Activation, o-directing) Pip Piperidinyl C5 (Strong Activation, o-directing) C5 (Strong Activation, o-directing) Pip->C5 (Strong Activation, o-directing) F F (Fluoro) C2, C6 (Weak Deactivation, o,p-directing) C2, C6 (Weak Deactivation, o,p-directing) F->C2, C6 (Weak Deactivation, o,p-directing) Reactivity Overall Reactivity C2, C6 (Strong Activation, o-directing)->Reactivity Synergistic Effect C5 (Strong Activation, o-directing)->Reactivity

Caption: Analysis of substituent directing effects on the aromatic ring.

G start Start: EAS Reaction on This compound check_selectivity Is Regioselectivity Poor (Mixture of Isomers)? start->check_selectivity protect Protect Primary Amine (e.g., N-Acetylation) check_selectivity->protect Yes end_success Success: Desired Regioisomer check_selectivity->end_success No reaction_conditions Optimize Reaction Conditions: - Milder Reagents (e.g., NBS) - Lower Temperature protect->reaction_conditions deprotect Perform EAS Reaction on Protected Substrate reaction_conditions->deprotect end_fail Issue Persists: Re-evaluate Strategy deprotect->end_fail hydrolysis Deprotect Amine (Hydrolysis) deprotect->hydrolysis hydrolysis->end_success

Caption: Troubleshooting workflow for managing poor regioselectivity.

G cluster_unprotected Unprotected Amine Pathway cluster_protected Protected Amine Pathway start_un Highly Reactive Aniline reaction_un EAS Reaction (e.g., Br₂) start_un->reaction_un product_un Mixture of Products (Polysubstitution, Oxidation) reaction_un->product_un start_pro Aniline protect Protection (Acetylation) start_pro->protect amide Moderately Activated Amide protect->amide reaction_pro EAS Reaction (e.g., NBS) amide->reaction_pro product_pro Single Regioisomer reaction_pro->product_pro deprotect Deprotection (Hydrolysis) product_pro->deprotect final_product Desired Product deprotect->final_product

References

preventing decomposition of 3-Fluoro-4-piperidin-1-yl-phenylamine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-4-piperidin-1-yl-phenylamine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is discolored (yellow to brown). What is the likely cause and can I still use it?

A1: The discoloration of your product is a common issue and is most likely due to the oxidation of the primary aromatic amine group.[1][2] Anilines, in general, are susceptible to air and light-induced oxidation, which leads to the formation of highly colored impurities, such as quinone-imines and polymeric materials.[2][3] The presence of the electron-donating piperidine group can increase the susceptibility of the aniline ring to oxidation.

Whether you can use the discolored product depends on the purity requirements of your subsequent reactions. The presence of these impurities can lead to lower yields, unexpected side products, and difficulties in purification in the next steps.[4] For applications requiring high purity, it is strongly recommended to either purify the material or synthesize a fresh, colorless batch.

Q2: I am observing significant impurity formation during the synthesis. What are the potential decomposition pathways?

A2: Decomposition can occur at multiple stages of the synthesis. The primary pathways to consider are:

  • Oxidation: As mentioned, the aniline moiety is prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents.[2] This can happen during the reaction, work-up, purification, or storage.

  • Side reactions during Nucleophilic Aromatic Substitution (SNAr): If your synthesis involves the reaction of a di-substituted fluoroaromatic compound (e.g., 1,2-difluoro-4-nitrobenzene) with piperidine, incomplete reaction or side reactions can occur. The position of the activating group (like a nitro group) is crucial for the regioselectivity of the substitution.[5]

  • Byproducts from Nitro Group Reduction: If your synthesis involves the reduction of a nitro-intermediate (e.g., 3-fluoro-4-piperidin-1-yl-nitrobenzene), incomplete reduction or the formation of side products like azo or azoxy compounds can occur.[6][7]

  • Acid-Mediated Decomposition: While anilines are basic, strong acidic conditions, especially at elevated temperatures, can potentially lead to side reactions or degradation.[8]

Q3: How can I minimize the decomposition of this compound during synthesis and purification?

A3: To minimize decomposition, consider the following strategies:

  • Maintain an Inert Atmosphere: Whenever possible, conduct reactions, work-up procedures, and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][9]

  • Protect from Light: Use amber glassware or cover your reaction vessels with aluminum foil to protect the reaction mixture and the isolated product from light.[1][8]

  • Control Reaction Temperature: Avoid excessive heating, as it can accelerate decomposition.[10] Monitor your reactions carefully and use the lowest effective temperature.

  • Purification Considerations:

    • Chromatography: When purifying by column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent streaking and decomposition of the basic aniline on the acidic silica.

    • Distillation/Crystallization: If applicable, perform these procedures under reduced pressure and with an inert gas bleed to minimize thermal stress and oxidation.

  • Thorough Work-up: Ensure complete removal of any oxidizing agents or strong acids/bases used during the synthesis.

Q4: What are the best practices for storing the final product to ensure its stability?

A4: Proper storage is crucial for maintaining the purity of this compound.

  • Short-term storage: Store in a tightly sealed amber vial in a cool, dark place.

  • Long-term storage: For extended periods, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a sealed container at 2-8°C.[11][12]

Troubleshooting Guides

Problem: Low Yield and/or Impure Product

This guide addresses common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Discoloration (Yellow/Brown) of the final product Oxidation of the aniline group.[2]- Perform the reaction, work-up, and purification under an inert atmosphere (N₂ or Ar).[1][9]- Protect the reaction and product from light.[8]- Use degassed solvents.- Purify the final product by column chromatography (with a small amount of triethylamine in the eluent) or recrystallization.
Multiple spots on TLC after SNAr reaction Incomplete reaction, side-products from substitution at an undesired position, or decomposition of the product.- Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material.- Optimize the reaction temperature and time.- Ensure the purity of the starting materials and reagents.
Formation of colored byproducts during nitro group reduction Formation of azo or azoxy compounds due to incomplete reduction.[6]- Choose a robust and selective reducing agent (e.g., catalytic hydrogenation with Pd/C, SnCl₂/HCl).- Ensure sufficient equivalents of the reducing agent are used.- Monitor the reaction to completion.
Product loss during aqueous work-up The product may have some water solubility, especially if the aqueous phase is acidic (forming the anilinium salt).[13]- Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent.- Use a continuous liquid-liquid extractor for more efficient extraction if solubility is an issue.
Streaking or decomposition on silica gel column The basic aniline interacts strongly with the acidic silica gel.- Deactivate the silica gel by pre-treating it with the eluent containing a small percentage (0.1-1%) of triethylamine or another suitable base.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr and Nitro Reduction

This is a representative protocol based on common synthetic routes for similar compounds.

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or ACN) in a round-bottom flask, add piperidine (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

    • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 1-(2-fluoro-4-nitrophenyl)piperidine.

  • Step 2: Nitro Group Reduction

    • Dissolve the crude 1-(2-fluoro-4-nitrophenyl)piperidine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate, with 0.1% triethylamine added to the eluent) or by recrystallization.

Visualizations

Decomposition_Pathways cluster_synthesis Synthetic Intermediates & Side Reactions This compound This compound Oxidized_Impurities Colored Impurities (e.g., Quinone-imines, Polymers) This compound->Oxidized_Impurities O2, Light, Heat SNAr_Byproducts SNAr Byproducts (e.g., regioisomers) Reduction_Byproducts Reduction Byproducts (e.g., Azo/Azoxy compounds) Fluoro-nitro-aromatic Fluoro-nitro-aromatic precursor Fluoro-nitro-aromatic->SNAr_Byproducts Nitro_Intermediate Nitro Intermediate Fluoro-nitro-aromatic->Nitro_Intermediate Piperidine (SNAr) Nitro_Intermediate->this compound Reduction Nitro_Intermediate->Reduction_Byproducts

Caption: Potential decomposition and side reaction pathways during the synthesis of this compound.

Troubleshooting_Workflow start Synthesis Issue Detected (e.g., low yield, discoloration) check_oxidation Is the product discolored? start->check_oxidation inert_atmosphere Implement Inert Atmosphere (N2 or Ar) and Protect from Light check_oxidation->inert_atmosphere Yes check_tlc Multiple spots on TLC? check_oxidation->check_tlc No inert_atmosphere->check_tlc optimize_reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_tlc->optimize_reaction Yes check_purification Difficulty with Purification? check_tlc->check_purification No optimize_reaction->check_purification modify_purification Modify Purification Method (e.g., add base to silica gel) check_purification->modify_purification Yes final_product Pure Product check_purification->final_product No modify_purification->final_product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Impurity Profiling of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 3-Fluoro-4-piperidin-1-yl-phenylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

  • Process-Related Impurities: Starting materials (e.g., 3,4-difluoroaniline, piperidine), intermediates, and by-products from the synthetic route.

  • Degradation Products: Arising from exposure to light, heat, or reactive agents. Aromatic amines can be susceptible to oxidation.[4][5]

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

Q2: Which analytical technique is most suitable for the impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the most versatile and widely used technique for the impurity profiling of non-volatile and thermally labile pharmaceutical compounds like this compound.[6][7] Gas Chromatography (GC) may be suitable for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[6][8]

Q3: What are the key considerations for developing an HPLC method for this analysis?

A3: Key considerations for HPLC method development include selecting an appropriate column (a C18 column is a common starting point for reversed-phase chromatography), optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate), setting a suitable column temperature, and choosing an appropriate detection wavelength (UV detection is common for aromatic compounds).[9][10]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks - Incorrect injection volume- Sample too dilute- Detector issue- Verify autosampler/syringe injection volume.- Prepare a more concentrated sample.- Check detector lamp and settings.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Flush the system with a strong solvent.- Run a blank injection to check for carryover.- Use fresh, high-purity mobile phase solvents.[11]
Peak Tailing - Column degradation- Secondary interactions between the analyte and the stationary phase- Sample overload- Use a new or different column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Inject a smaller sample volume or a more dilute sample.
Peak Fronting - Sample solvent incompatible with the mobile phase- Column collapse- Dissolve the sample in the mobile phase if possible.- Ensure the column is compatible with the mobile phase conditions.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.- Check pump for leaks and ensure consistent flow rate.[12]
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Particulate matter from the sample- Replace the guard column or in-line filter.- Filter the sample before injection.- Back-flush the column with an appropriate solvent.[13]
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Poor Sample Solubility - Inappropriate solvent choice- Test different solvents for sample dissolution.- Gentle heating or sonication may aid dissolution.
Sample Degradation - Sample instability in the chosen solvent or under ambient conditions- Prepare samples fresh before analysis.- Store samples in a cool, dark place.- Investigate the stability of the analyte in different solvents.
Inconsistent Results - Inaccurate sample weighing or dilution- Incomplete extraction of impurities- Use a calibrated analytical balance.- Ensure thorough mixing and vortexing during sample preparation.- Optimize extraction parameters (e.g., solvent, time, temperature).

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the main compound and its impurities)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

LC-MS Method for Impurity Identification

This method is for the identification of unknown impurities.

  • Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

  • Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks will provide information on the molecular weight of the impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[14]

¹⁹F NMR for Structural Confirmation of Fluorinated Impurities

¹⁹F NMR is a powerful technique for identifying and quantifying fluorine-containing impurities.[15]

  • Instrumentation: High-resolution NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Acquisition Parameters:

    • Use a standard ¹⁹F NMR pulse sequence.

    • Acquire the spectrum with proton decoupling to simplify the signals.

    • The chemical shifts will be indicative of the electronic environment of the fluorine atoms in the parent compound and any fluorinated impurities.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Profiling

Technique Principle Typical Analytes Advantages Limitations
HPLC/LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.Wide range of non-volatile and thermally labile compounds.[6]High sensitivity and versatility, suitable for quantification. LC-MS provides molecular weight information.[14][16]May not be suitable for very volatile impurities.
GC/GC-MS Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Volatile and thermally stable compounds.[6]Excellent separation for volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.[6]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Soluble compounds in sufficient concentration.Provides definitive structural elucidation of unknown impurities.[6]Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Prepare for NMR Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis (Quantification) Filtration->HPLC_UV Inject LC_MS LC-MS Analysis (Identification) Filtration->LC_MS Inject Quantify Quantify Impurities HPLC_UV->Quantify Identify Identify Impurity Structures LC_MS->Identify NMR->Identify Profile Generate Impurity Profile Quantify->Profile Identify->Profile

Caption: Overall workflow for impurity profiling.

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_system System Issues Problem Chromatographic Problem (e.g., Peak Tailing, Variable Retention) Composition Incorrect Composition Problem->Composition Check Degassing Inadequate Degassing Problem->Degassing Check Contamination Contamination Problem->Contamination Check Degradation Column Degradation Problem->Degradation Check Blockage Frit Blockage Problem->Blockage Check Overload Sample Overload Problem->Overload Check Pump Pump Malfunction Problem->Pump Check Injector Injector Leak/Blockage Problem->Injector Check Detector Detector Instability Problem->Detector Check

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the stability of 3-Fluoro-4-piperidin-1-yl-phenylamine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemical structure, the primary degradation pathways for these derivatives are likely to be:

  • Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the breakdown of the molecule. Aromatic amines are known to be light-sensitive.

  • Acidic Degradation: In acidic conditions, primary aromatic amines can exhibit stability issues.[1][2] While the fluorine atom can modulate basicity, strong acidic conditions may still lead to degradation.

Q2: How does the fluorine substituent impact the stability of these derivatives?

A2: The introduction of a fluorine atom can significantly impact the physicochemical properties of a molecule, often enhancing its stability. This is sometimes referred to as the 'fluoro-stabilization effect'.[3] Specifically, the high electronegativity of fluorine can:

  • Modulate Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the aromatic amine, potentially reducing its susceptibility to certain acid-catalyzed degradation pathways.

  • Increase Oxidative Stability: By altering the electron density of the aromatic ring, the fluorine atom can make the molecule less prone to oxidation.

  • Enhance Metabolic Stability: In a biological context, fluorine substitution can block sites of metabolism, leading to a longer half-life.[4]

Q3: What role does the piperidine moiety play in the stability of these compounds?

A3: The piperidine ring is generally considered a stable saturated heterocycle. However, its presence can influence the overall stability of the molecule. The nitrogen atom within the piperidine ring can also be a site for oxidation, although it is generally less susceptible than the primary aromatic amine. The pKa of the piperidine nitrogen will also influence the compound's solubility and behavior in different pH environments.

Q4: What are the general best practices for storing this compound derivatives to ensure their stability?

A4: To minimize degradation during storage, the following practices are recommended:

  • Temperature Control: Store compounds at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C or -70 °C), to slow down potential degradation reactions.[5] Long-term storage at -70 °C has been shown to be effective for aromatic amines.[5]

  • Light Protection: Store solid materials and solutions in amber vials or containers that protect from light to prevent photodegradation.

  • Inert Atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solvent Choice: If storing in solution, use high-purity, deoxygenated solvents. Some organic solvents can contain impurities that may promote degradation.

Troubleshooting Guides

Issue 1: Rapid discoloration (e.g., turning yellow or brown) of the solid compound or its solution.

  • Possible Cause: This is a common indicator of oxidation of the primary aromatic amine.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at a low temperature.

    • Use Inert Gas: When handling the solid, do so under a stream of inert gas (nitrogen or argon) to minimize exposure to air.

    • Prepare Fresh Solutions: Prepare solutions immediately before use. If a stock solution is needed, store it at low temperature in a tightly sealed, light-protected vial, and consider sparging the solvent with an inert gas before preparation.

    • Add Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Issue 2: Appearance of unexpected peaks during HPLC analysis, even with freshly prepared samples.

  • Possible Cause: Degradation may be occurring on the HPLC system itself.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase can influence the stability of the analyte. Experiment with different pH values to find a range where the derivative is most stable. Aromatic amines are often more stable in neutral or slightly basic conditions compared to acidic conditions.[1][2]

    • Metal Contamination: Metal ions in the mobile phase or from the HPLC system components (e.g., stainless steel frits) can catalyze oxidation. Use metal-free or passivated systems if possible, or add a chelating agent like EDTA to the mobile phase.

    • Temperature: Reduce the column oven temperature to minimize thermal degradation during the analysis.

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen.

Issue 3: Poor recovery or inconsistent results in biological assays.

  • Possible Cause: The compound may be degrading in the assay medium.

  • Troubleshooting Steps:

    • Assess Medium Stability: Perform a preliminary experiment to assess the stability of the compound in the assay buffer or medium over the time course of the experiment. Analyze samples at different time points by HPLC to quantify any degradation.

    • Control for Oxidation: If the medium is oxygen-rich, consider if the experiment can be performed under reduced oxygen conditions.

    • pH of Medium: Be aware of the pH of the assay medium and its potential impact on the stability of the derivative.

Quantitative Data Summary

Stress ConditionTemperatureDurationTypical Recovery Range (%)Potential Degradants
Acid Hydrolysis (0.1 M HCl)60 °C24 hours70-90%Hydroxylated species, de-aminated products
Base Hydrolysis (0.1 M NaOH)60 °C24 hours85-95%Less degradation typically observed
Oxidation (3% H₂O₂)Room Temp8 hours60-80%N-oxides, nitroso, nitro compounds
Photolysis (UV light)Room Temp48 hours50-75%Colored polymers, complex mixtures
Thermal (Solid State)80 °C7 days>95%Minimal degradation

Note: This data is illustrative and the actual stability of a specific derivative may vary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[7]

2. Hydrolytic Degradation:

  • Acidic: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for up to 24 hours.[7] Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

  • Basic: Mix equal parts of the stock solution with 0.2 M NaOH. Heat at 60°C for up to 24 hours.[7] Take samples at various time points, neutralize with an equivalent amount of HCl, and analyze.

  • Neutral: Mix equal parts of the stock solution with water. Heat at 60°C for up to 24 hours. Take samples at various time points and analyze.

3. Oxidative Degradation:

  • Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 8 hours. Take samples at various time points and analyze.

4. Photolytic Degradation:

  • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them to a control sample stored in the dark.

5. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 7 days. At the end of the study, dissolve the compound and analyze.

  • Reflux the stock solution at 60°C for 8 hours. Analyze the sample.

Analysis of Samples:

  • All samples should be analyzed by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to identify changes in the UV spectrum and a mass spectrometer (MS) to identify the mass of potential degradants.

Visualizations

Instability_Workflow cluster_observe Observation cluster_identify Identification cluster_analyze Analysis cluster_strategize Strategy cluster_implement Implementation observe Instability Observed (e.g., color change, new peaks) identify_conditions Identify Conditions (Light, Air, Temp, pH) observe->identify_conditions forced_degradation Perform Forced Degradation Study identify_conditions->forced_degradation analyze_degradants Analyze Degradants (HPLC-MS, NMR) forced_degradation->analyze_degradants propose_pathway Propose Degradation Pathway analyze_degradants->propose_pathway develop_strategy Develop Stabilization Strategy propose_pathway->develop_strategy implement_storage Implement New Storage/Handling Protocols develop_strategy->implement_storage

Caption: Workflow for investigating and addressing the instability of derivatives.

Oxidative_Degradation cluster_products Potential Oxidation Products parent This compound Derivative nitroso Nitroso Derivative parent->nitroso [O] dimer Azo Dimer parent->dimer [O] (Dimerization) nitro Nitro Derivative nitroso->nitro [O]

Caption: A potential oxidative degradation pathway for the aromatic amine moiety.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives and Alternative Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor in drug discovery. The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold has emerged as a significant pharmacophore in the design of these inhibitors. This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold against other prominent heterocyclic structures, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical target in angiogenesis and oncology.

Performance Comparison of Kinase Inhibitor Scaffolds

The inhibitory potential of small molecules against protein kinases is a crucial determinant of their therapeutic efficacy. Below is a comparative summary of the in vitro inhibitory activities (IC50) of a piperidine-based inhibitor and a pyrimidine-based inhibitor against VEGFR-2. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

ScaffoldCompoundTarget KinaseIC50 (µM)Reference
Piperidine-based N-(3-fluoro-4-(piperazin-1-yl)phenyl)acetamide derivativeVEGFR-20.19[1]
Pyrimidine-based Pyrimidine-phthalimide hybrid (Compound 7c)VEGFR-20.130[2]

Note: The piperidine-based compound is a close structural analog to the this compound core, featuring a piperazine ring which is structurally and functionally similar to piperidine in this context.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of biological data. The following outlines a general methodology for an in vitro VEGFR-2 kinase inhibition assay, based on commonly employed techniques.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer to the desired concentrations.

  • Kinase Reaction Setup: The kinase reaction is typically performed in a microplate. The reaction mixture contains the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Following incubation, the detection reagent is added to stop the reaction and to quantify the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is measured using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for kinase inhibitor screening.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup in 96-well Plate Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Plate_Setup Incubation Incubation at 30°C Plate_Setup->Incubation Detection Add Detection Reagent & Measure Luminescence Incubation->Detection Data_Analysis Calculate % Inhibition Determine IC50 Detection->Data_Analysis

In Vitro Kinase Inhibitor Screening Workflow

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the identity, purity, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of potential analytical methods for the validation of 3-Fluoro-4-piperidin-1-yl-phenylamine, a key intermediate in pharmaceutical synthesis. The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with comparisons to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds and is widely used in the pharmaceutical industry for method validation.[1][2][3][4] A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)
Detection UV spectrophotometry at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Column Temperature 30°C

Validation of the Proposed HPLC Method

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4][5] The validation of the proposed HPLC method for this compound would involve assessing the following parameters as per the International Council for Harmonisation (ICH) guidelines.[1][5]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[1][2]The peak for this compound should be pure and well-resolved from any impurities or degradation products.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.[1]Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.[4]98.0% to 102.0% recovery for the active pharmaceutical ingredient (API).[6]
Precision To assess the degree of scatter between a series of measurements.[4][6]Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-noise ratio of 10:1
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Experimental Protocols

To establish the specificity of the HPLC method, forced degradation studies are essential.[7][8][9][10] These studies involve subjecting this compound to various stress conditions to generate potential degradation products.[8][9][10] The goal is to demonstrate that the analytical method can separate the main compound from any degradants.[8]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[11]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7][11]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the proposed HPLC method to assess for any degradation and to ensure the purity of the main peak.

Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate and plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy is determined by recovery studies.[4] A known amount of the this compound reference standard is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level should be prepared in triplicate. The percentage recovery is then calculated.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The results are expressed as the relative standard deviation (RSD).

The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) is then assessed.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of this compound.

Table 3: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.[12]Separation of volatile compounds followed by mass-based detection.[12]Provides structural information based on the magnetic properties of atomic nuclei.[12]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[12]High sensitivity and specificity, allows for impurity identification.[12]Provides unambiguous structure confirmation and can quantify impurities without a reference standard for each.[12]
Limitations Requires reference standards for impurity identification.[12]Limited to volatile and thermally stable compounds; may require derivatization.[12]Lower sensitivity compared to chromatographic methods.[12]
Applicability to this compound Highly suitable for purity, assay, and stability testing.Potentially suitable for impurity profiling, but may require derivatization due to the polarity of the amine group.Excellent for structural elucidation and confirmation of identity. Can be used for quantitative analysis (qNMR).

Visualizations

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Purpose & Scope develop_method Develop Analytical Method define_purpose->develop_method prepare_protocol Prepare Validation Protocol develop_method->prepare_protocol conduct_experiments Conduct Validation Experiments prepare_protocol->conduct_experiments Execute Protocol analyze_data Analyze Data & Assess Results conduct_experiments->analyze_data document_validation Document Validation analyze_data->document_validation Report Findings ongoing_verification Ongoing Verification document_validation->ongoing_verification

Caption: Workflow for the validation of an analytical method.

ForcedDegradation cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by HPLC acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis api This compound (API) api->acid api->base api->oxidation api->thermal api->photolytic specificity Demonstrate Specificity analysis->specificity

Caption: Forced degradation study within method validation.

References

Comparative Docking Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine-Based Inhibitors and Analogs Against Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on inhibitors structurally related to 3-Fluoro-4-piperidin-1-yl-phenylamine. While direct comparative experimental data for a series of this compound-based inhibitors is not extensively available in the public domain, this guide synthesizes available docking data for structurally analogous compounds targeting key protein kinases implicated in oncology. The aim is to offer insights into the potential binding interactions and structure-activity relationships of this chemical scaffold.

Data Presentation: Comparative Docking Performance

The following table summarizes quantitative data from various molecular docking studies on compounds containing either a piperidinyl-phenylamine or a fluoro-phenylamine moiety. These studies provide insights into the binding affinities of these scaffolds against several protein kinase targets.

Ligand/Compound ClassTarget Protein (PDB ID)Docking Score / Binding Affinity (kcal/mol)Reference
5-Cyano-furan-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-piperidin-1-yl-phenyl]-amidecFMS Tyrosine Kinase (3KRL)Not explicitly stated in abstract[1]
Quinoxaline-triazole hybrid (IVd)EGFR Tyrosine Kinase-12.03[2]
Quinoxaline-triazole hybrid (IVb)EGFR Tyrosine Kinase-11.82[2]
Quinoxaline-triazole hybrid (IVa)EGFR Tyrosine Kinase-11.18[2]
Uracil-Coumarin hybrid (A6)EGFR Tyrosine Kinase (1M17)-8.891 (gScore)[3]
Erlotinib (Standard)EGFR Tyrosine Kinase (1M17)-8.538 (gScore)[3]
ZINC49691377EGFR Allosteric Site-14.03 (XP docking score)[4]
EAI001EGFR Allosteric Site-11.472[4]
2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-4-amino-benzenesulfonate (C-1)Cyclin-Dependent Kinase 1 (CDK1)-9.6 to -7.8[5]
N-(2,6-Dimethylphenyl)-2-(2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-oxy)acetamide (C-2)Cyclin-Dependent Kinase 1 (CDK1)-9.6 to -7.8[5]

Experimental Protocols

The following provides a generalized experimental protocol for molecular docking based on the methodologies reported in the cited studies.

Preparation of the Receptor (Protein)

The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands not relevant to the study are generally removed from the PDB file. Hydrogen atoms are added to the protein structure, and charges are assigned. To relieve any steric clashes, the protein structure is energy minimized.

Preparation of the Ligand

The 2D structure of the ligand is drawn using chemical drawing software and subsequently converted to a 3D structure. The ligand's geometry is optimized to achieve a stable conformation, and charges are assigned. The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking simulation.

Docking Simulation

A molecular docking software such as AutoDock, Glide, or MOE is used to perform the simulation. A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The docking algorithm then explores various conformations and orientations of the ligand within the defined active site. A scoring function is employed to estimate the binding affinity for each generated pose, which is often reported in kcal/mol.[6]

Analysis of Results

The docking results are analyzed to identify the best-ranked pose based on the docking score. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the basis of the binding affinity.[6]

Mandatory Visualization

G cluster_prep Preparation Stage cluster_proc Processing cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (2D Sketch) PrepLigand Prepare Ligand (3D Conversion, Energy Minimization) Ligand->PrepLigand DefineGrid Define Grid Box (Active Site) PrepProtein->DefineGrid RunDocking Run Docking Algorithm (e.g., AutoDock, Glide) PrepLigand->RunDocking DefineGrid->RunDocking Score Calculate Binding Affinity (Scoring Function) RunDocking->Score Analyze Analyze Binding Pose & Interactions Score->Analyze LeadOpt Lead Optimization Analyze->LeadOpt

Caption: A generalized workflow for a computational molecular docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P Ligand Inhibitor (e.g., this compound analog) Ligand->EGFR EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

References

Navigating the Structure-Activity Landscape of 3-Fluoro-4-piperidin-1-yl-phenylamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold has emerged as a significant pharmacophore in the design of targeted kinase inhibitors, a class of therapeutics at the forefront of precision medicine. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, drawing from available data on related chemical series to inform future drug design and optimization efforts. We present a comparative summary of biological activities, detailed experimental methodologies, and a visualization of the pertinent signaling pathways.

Comparative Biological Activity

The potency of kinase inhibitors is critically dependent on the nature and position of substituents on the core scaffold. While a direct head-to-head comparison of a complete series of this compound analogs is not extensively documented in a single study, we can infer SAR trends by examining related structures from various research endeavors. The following table summarizes the inhibitory activities of key analogs against their respective kinase targets, highlighting the impact of structural modifications.

Compound IDCore Scaffold ModificationTarget Kinase(s)IC50 (µM)Cell-based Activity (IC50, µM)Reference
IK5 Hybrid with pyrrolo[2,1-f][1][2][3]triazineMERTK~42% inhibition at 10 µMA549: 0.36, MCF-7: 0.42, MDA-MB-231: 0.80[4]
20a Imidazo[4,5-b]pyridine core with 3-fluoro-4-(4-methylpiperazin -1-yl)phenylhERGLess potent than parent compound (5)Low microsomal stability[5]
20b Imidazo[4,5-b]pyridine core with 2-fluoro-4-(4-methylpiperazin -1-yl)phenylhERGSimilar to parent compound (5)-[5]
C03 Pyrazolo[3,4-b]pyridine core with piperidine linkerTRKA0.056Km-12: 0.304[6]

Note: The presented data is a compilation from different studies on structurally related compounds and should be interpreted as indicative of potential SAR trends for the this compound scaffold.

From the available data, several key SAR insights can be tentatively drawn:

  • Hybridization: Incorporating the 3-fluoro-4-(1-methylpiperidin-4-yl)phenyl moiety into a hybrid molecule with another active pharmacophore, such as pyrrolo[2,1-f][1][2][3]triazine, can yield potent anti-cancer agents, as demonstrated by the activity of IK5 against MERTK.[4]

  • Piperidine vs. Piperazine: The substitution of the piperidine ring with a piperazine can influence activity and off-target effects. For instance, in the context of imidazo[4,5-b]pyridine inhibitors, the fluoro-substituted phenylpiperazine moiety was explored to modulate hERG affinity and metabolic stability.[5]

  • Linker and Core Variations: The nature of the core heterocyclic system to which the this compound is attached, as well as the linking atom, are critical determinants of target specificity and potency. The pyrazolo[3,4-b]pyridine core in C03 led to a potent TRKA inhibitor.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of the core scaffold and for assessing the biological activity of its analogs.

Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline

A common synthetic route to the core aniline involves a multi-step process starting from 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[4]

  • Hydrogenation: The starting tetrahydropyridine derivative (1 equivalent) is dissolved in ethanol.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.

  • Reaction: The mixture is stirred under a hydrogen atmosphere for approximately 20 hours at room temperature.

  • Work-up: The reaction mixture is filtered through a celite bed, and the filtrate is concentrated to yield the desired 3-fluoro-4-(1-methylpiperidin-4-yl)aniline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.[7][8]

  • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the solution using a luciferase/luciferin system (e.g., Kinase-Glo®).[8]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The this compound analogs often target receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.[9][10][11]

G General Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., MERTK, TRKA) Ligand->RTK Binds and activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Leads to Inhibitor This compound Analog (Inhibitor) Inhibitor->RTK Inhibits

Caption: General RTK signaling pathway and point of inhibition.

The diagram above illustrates a simplified, generic signaling cascade initiated by the activation of a receptor tyrosine kinase. Many of the analogs discussed target the kinase domain of the RTK, thereby inhibiting the downstream signaling events that lead to cellular responses like proliferation and survival.

G Experimental Workflow for SAR Study Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro_Assay In Vitro Kinase Inhibition Assay Purification->InVitro_Assay Cell_Assay Cell-based Proliferation Assay InVitro_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for SAR studies of kinase inhibitors.

This workflow outlines the iterative process of designing, synthesizing, and evaluating new analogs to build a comprehensive understanding of the structure-activity relationships, ultimately leading to the identification of optimized lead compounds.

References

A Comparative Guide to the Metabolic Stability of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may have a short duration of action and poor bioavailability, while one that is too stable might accumulate to toxic levels. This guide provides a comparative assessment of the metabolic stability of hypothetical derivatives of the core scaffold 3-Fluoro-4-piperidin-1-yl-phenylamine, a common structural motif in medicinal chemistry.

The following sections present comparative in vitro data, detail the experimental protocols used to generate such data, and illustrate key metabolic pathways and workflows. The data presented herein is for illustrative purposes to guide researchers in their own compound stability assessments.

Comparative Metabolic Stability Data

The metabolic stability of the parent compound (Compound A) and its hypothetical derivatives was assessed using a human liver microsomal (HLM) assay. The primary endpoints measured were the half-life (t½) and the intrinsic clearance (CLint). These parameters provide a quantitative measure of how quickly a compound is metabolized by hepatic enzymes.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
Compound A This compoundParent Compound2527.7
Compound B (Structure with Methyl group on piperidine)Methylation at C4 of Piperidine4515.4
Compound C (Structure with Deuterated piperidine)Deuteration of Piperidine Ring6810.2
Compound D (Structure with Pyridine instead of Phenyl)Phenyl to Pyridine Isostere1838.5

Interpretation of Data:

  • Compound B: The addition of a methyl group at the C4 position of the piperidine ring, a common site of metabolism, resulted in a moderate increase in metabolic stability. This suggests that this position is a potential site of metabolic attack in the parent compound.

  • Compound C: The strategic replacement of hydrogens with deuterium on the piperidine ring led to a significant improvement in metabolic stability. This is a well-known strategy to slow down metabolism occurring at C-H bonds (the kinetic isotope effect).

  • Compound D: Replacing the phenylamine ring with a bioisosteric pyridine ring resulted in decreased metabolic stability. This indicates that the electronic properties of the aromatic system play a crucial role in the compound's interaction with metabolic enzymes.

Experimental Protocols

A standardized protocol for assessing metabolic stability in human liver microsomes is detailed below. This in vitro assay is a widely accepted industry standard for early-stage drug discovery programs.

Human Liver Microsomal (HLM) Stability Assay

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes in the presence of NADPH.

2. Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH (Cofactor, 100 mM stock in buffer)

  • Control Compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin) for reaction termination.

  • 96-well incubation plates and analytical plates.

3. Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis stock 1. Prepare Compound dilutions in Phosphate Buffer microsomes 2. Add Human Liver Microsomes (Final Conc: 0.5 mg/mL) stock->microsomes preincubation 3. Pre-incubate plate at 37°C for 10 min microsomes->preincubation start_reaction 4. Initiate reaction by adding pre-warmed NADPH (1 mM) preincubation->start_reaction timepoints 5. Aliquot samples at time points (0, 5, 15, 30, 60 min) start_reaction->timepoints quench 6. Quench reaction by adding cold Acetonitrile with Internal Standard timepoints->quench centrifuge 7. Centrifuge plate to precipitate protein quench->centrifuge supernatant 8. Transfer supernatant to analytical plate centrifuge->supernatant lcms 9. Analyze by LC-MS/MS supernatant->lcms cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_analysis cluster_analysis

Caption: Workflow for the Human Liver Microsomal Stability Assay.

4. Data Analysis:

  • The concentration of the parent compound at each time point is determined using LC-MS/MS.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Potential Metabolic Pathways

For compounds containing the this compound scaffold, several metabolic pathways are plausible. The primary routes of metabolism often involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, followed by potential conjugation reactions.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent Parent Compound (this compound) Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Hydroxylation Parent->Hydroxylation N_Dealkylation N-Dealkylation (Piperidine Ring Opening) Parent->N_Dealkylation Parent->N_Dealkylation Piperidine_Oxidation Piperidine Ring Oxidation (Hydroxylation at C3/C4) Parent->Piperidine_Oxidation Parent->Piperidine_Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Hydroxylation->Sulfation

Caption: Potential Phase I and Phase II Metabolic Pathways.

The diagram above illustrates that the parent compound can undergo several Phase I oxidative transformations. The piperidine ring is a common site for oxidation, and N-dealkylation can also occur. The phenyl ring can be hydroxylated. The resulting hydroxylated metabolites can then be further processed in Phase II metabolism through conjugation with glucuronic acid (by UGTs) or sulfate groups (by SULTs) to form more water-soluble metabolites that are more easily excreted. Identifying these "soft spots" for metabolism is key to designing more stable and effective drug candidates.

Comparative In Vitro Analysis of 3-Fluoro-4-(piperidin-1-yl)phenylamine-Based MERTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel hybrid compounds featuring a 3-fluoro-4-(1-methylpiperidin-4-yl)aniline core coupled with a pyrrolo[2,1‐f][1][2][3]triazine scaffold have been synthesized and evaluated for their potential as anticancer agents through the inhibition of MER tyrosine kinase (MERTK). This guide provides a comparative overview of their in vitro performance, supported by experimental data and detailed methodologies, to assist researchers in the field of drug discovery and development.

Quantitative Data Summary

The synthesized compounds were assessed for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundA549 (IC50 in µM)MCF-7 (IC50 in µM)MDA-MB-231 (IC50 in µM)
IK5 0.360.420.80

Data sourced from a study on novel MERTK inhibitors.[1]

Experimental Protocols

A solution of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (2.33 g, 7.23 mmol) in ethanol (20 mL) was subjected to stirring at room temperature. To this solution, 10% Palladium on carbon (Pd/C) (0.433 g) was added, and the mixture was stirred for an additional 20 hours under a hydrogen atmosphere. The completion of the reaction was monitored using Thin Layer Chromatography (TLC) with a mobile phase of 5% methanol in dichloromethane. Upon confirmation of the consumption of the starting material, the reaction mixture was filtered through a celite bed, which was subsequently washed with ethanol (2 x 20 mL).[1]

The synthesized compounds were evaluated for their ability to inhibit MERTK activity using a kinase inhibition assay. The assay demonstrated that compound IK5 exhibited approximately 42% inhibition of MERTK at test concentrations of 1 and 10 µM. This level of inhibition was comparable to the positive control, staurosporine. The other synthesized compounds showed suboptimal inhibition at the tested concentrations.[1]

Visualizations

The following diagrams illustrate the MERTK signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.

MERTK_Signaling_Pathway Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds & Activates PI3K PI3K MERTK->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation IK5 IK5 (Inhibitor) IK5->MERTK Inhibits

Caption: MERTK signaling pathway and the inhibitory action of compound IK5.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline Start->Intermediate Final_Compounds Pyrrolo[2,1-f][1,2,4]triazine Hybrids Intermediate->Final_Compounds Cytotoxicity Cytotoxicity Assays (A549, MCF-7, MDA-MB-231) Final_Compounds->Cytotoxicity Kinase_Assay MERTK Inhibition Assay Final_Compounds->Kinase_Assay IC50 IC50 Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship Kinase_Assay->SAR

Caption: General workflow for the synthesis and in vitro evaluation of the compounds.

References

A Comparative Analysis of Synthetic Routes to Substituted Phenylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted phenylamines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is a critical aspect of modern organic chemistry. This guide provides a comparative analysis of four prominent synthetic routes to substituted phenylamines: Buchwald-Hartwig amination, Ullmann condensation, reductive amination, and the reduction of nitroarenes. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Performance Comparison of Synthetic Routes

The choice of a synthetic route to a target substituted phenylamine depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a high-level comparison of the four methods discussed in this guide.

MethodTypical Catalyst/ReagentTemperatureKey AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium complexes with phosphine ligandsRoom temperature to ~110°CBroad substrate scope, high functional group tolerance, milder conditions.[1]High cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation Copper powder or copper saltsHigh temperatures (>150°C)Lower cost of catalyst compared to palladium.Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[2]
Reductive Amination Hydride reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) or catalytic hydrogenationRoom temperature to moderate heatingOne-pot procedure, readily available starting materials (ketones/aldehydes).[3]Limited to the synthesis of amines from carbonyl compounds, potential for side reactions.
Reduction of Nitroarenes Metal catalysts (e.g., Pd/C, PtO₂) with H₂ or metal/acid combinations (e.g., Fe/HCl)Room temperature to 100°CWell-established, high-yielding for many substrates, readily available starting materials.Limited functional group tolerance (e.g., reduction of other functional groups), safety concerns with H₂ gas.[4]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of substituted phenylamines using each of the four methods. It is important to note that yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001295
4-ChloroanisoleMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002492
1-Bromo-4-(trifluoromethyl)benzenen-ButylaminePd(OAc)₂ / SPhosCs₂CO₃Toluene1101888
2-BromopyridinePiperidinePd₂(dba)₃ / BINAPNaOtBuToluene801691
Table 2: Ullmann Condensation of Aryl Halides with Amines
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotolueneAnilineCuI / L-prolineK₂CO₃DMSO1202485
1-Iodo-4-nitrobenzenePhenolCu₂OK₂CO₃Pyridine1502078
2-Chlorobenzoic acidAnilineCuI / PhenanthrolineKOHNMP1801265
1-Bromo-3,5-dimethylbenzeneIndoleCuI / (±)-trans-1,2-CyclohexanediamineK₃PO₄Dioxane1104882
Table 3: Reductive Amination of Ketones with Anilines
KetoneAnilineReducing AgentSolventTemp (°C)Time (h)Yield (%)
AcetophenoneAnilineNaBH(OAc)₃DichloroethaneRT2491
4'-Methoxyacetophenone4-MethoxyanilineH₂ (50 bar), Pd/CMethanol601295
CyclohexanoneAnilineNaBH₃CNMethanolRT1288
Propiophenone2-FluoroanilineTi(OiPr)₄, NaBH₄THFRT685
Table 4: Reduction of Substituted Nitroarenes to Anilines
Substituted NitroareneReducing SystemSolventTemp (°C)Time (h)Yield (%)
4-NitrotolueneH₂ (1 atm), 10% Pd/CEthanolRT2>99
1-Chloro-4-nitrobenzeneFe / NH₄ClEthanol/Water80395
3-Nitrobenzoic acidSn / HClEthanolReflux490
2-NitrophenolH₂ (50 bar), PtO₂Acetic AcidRT198

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the intricacies of each synthetic method.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ + R₂NH - HX Ar-Pd(II)(L)-NHR₂->Pd(0)L Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-NR₂ Product Ar-X Ar-X R₂NH R₂NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Proposed Mechanism

Ullmann_Condensation cluster_product Product Cu(I)X Cu(I)X Cu(I)NR₂ Cu(I)NR₂ Cu(I)X->Cu(I)NR₂ + HNR₂ - HX Ar-NR₂ + Cu(I)X Ar-NR₂ + Cu(I)X Cu(I)NR₂->Ar-NR₂ + Cu(I)X + Ar-X (Oxidative Addition, Reductive Elimination) Ar-X Ar-X HNR₂ HNR₂ Ar-NR₂ Ar-NR₂

Caption: A proposed mechanism for the Ullmann condensation.

Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants Ketone/Aldehyde Ketone/Aldehyde Iminium Ion Iminium Ion Ketone/Aldehyde->Iminium Ion + Amine, - H₂O Amine Product Amine Product Iminium Ion->Amine Product Reduction (e.g., NaBH(OAc)₃) Amine Amine

Caption: General pathway for reductive amination.

General Experimental Workflow

Experimental_Workflow start Assemble Reactants (Aryl halide/Ketone/Nitroarene, Amine, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heat and Stir) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography, Recrystallization, or Distillation) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the synthesis of substituted phenylamines.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the four synthetic methods.

Buchwald-Hartwig Amination

Synthesis of 4-Methoxy-N-phenylaniline: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon three times. 4-Bromoanisole (187 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and 5 mL of anhydrous toluene are then added. The reaction mixture is stirred at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.[5]

Ullmann Condensation

Synthesis of 4-Methyl-N-phenylaniline: A sealed tube is charged with CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). 4-Iodotoluene (218 mg, 1.0 mmol), aniline (186 mg, 2.0 mmol), and 5 mL of dimethyl sulfoxide (DMSO) are added. The tube is sealed, and the mixture is stirred vigorously at 120°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]

Reductive Amination

Synthesis of N-(1-Phenylethyl)aniline: To a solution of acetophenone (1.20 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 1,2-dichloroethane (40 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reduction of a Nitroarene

Synthesis of 4-Chloroaniline: To a stirring mixture of 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) in ethanol (30 mL) and water (10 mL) is added iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol). The mixture is heated to 80°C and stirred for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a bed of Celite. The filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Conclusion

The synthesis of substituted phenylamines can be achieved through a variety of methods, each with its own set of advantages and limitations. The Buchwald-Hartwig amination offers unparalleled scope and mild conditions, making it a powerful tool in modern organic synthesis.[1] The Ullmann condensation, while requiring harsher conditions, provides a more cost-effective approach using copper catalysis.[2] Reductive amination is a highly efficient one-pot method for the synthesis of anilines from readily available carbonyl compounds.[3] Finally, the reduction of nitroarenes remains a robust and widely used method, particularly for large-scale synthesis where cost is a major consideration.[4] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the research or development setting.

References

evaluating the effect of the fluoro group on target binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how the strategic incorporation of fluorine can significantly enhance a drug's binding affinity to its target, supported by experimental data and detailed protocols.

The substitution of a hydrogen atom with a fluorine atom, a common strategy in medicinal chemistry, can dramatically alter a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and, crucially, enhanced target binding affinity. This guide delves into the tangible effects of fluorination on target engagement through a comparative analysis of key drug candidates, providing quantitative data and the experimental methodologies used to ascertain them.

The Impact of Fluorination on Binding Affinity: A Quantitative Look

The strategic placement of fluorine atoms within a drug molecule can lead to a significant increase in its binding affinity for its target protein. This enhancement can be attributed to several factors, including the unique electronic properties of fluorine, its ability to form favorable intermolecular interactions, and its influence on the conformation of the drug molecule. The following tables provide a quantitative comparison of the binding affinities of fluorinated compounds versus their non-fluorinated counterparts.

Case Study 1: Ibrutinib - A Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. The presence of a fluorine atom in its structure contributes to its high affinity and specificity.

CompoundTargetIC50 (nM)K_d_ (µM)
Ibrutinib (Fluorinated)BTK0.5-
Ibrutinib (Fluorinated)EGFR (L858R/T790M)-0.18[1][2]
WZ4002 (Comparator)EGFR (L858R/T790M)-0.074[1][2]
Non-fluorinated Analogue BTK Data not readily available-
Case Study 2: Fluoroquinolones - DNA Gyrase Inhibitors

Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at the C-6 position of the quinolone core is a hallmark of this class and is crucial for their potent antibacterial activity. A comparison with the non-fluorinated precursor, nalidixic acid, clearly demonstrates the fluoro group's impact.

CompoundTarget EnzymeIC50 (µM)
Ciprofloxacin (Fluorinated)N. gonorrhoeae DNA Gyrase (Wild-Type)0.39
Nalidixic Acid (Non-fluorinated)S. aureus DNA Gyrase>100

This substantial difference in potency highlights the critical role of the fluorine atom in enhancing the binding affinity of quinolones to DNA gyrase.[3]

Case Study 3: Fluoxetine - A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant that functions by inhibiting the serotonin transporter (SERT). The trifluoromethyl group in fluoxetine is a key feature that influences its binding affinity and selectivity. The binding of fluoxetine to SERT is also notably enhanced in the presence of chloride ions.[4][5]

CompoundTargetK_i_ (nM)Condition
Fluoxetine (Fluorinated)SERT0.8+ Chloride
Non-fluorinated Analogue SERT Data for a direct non-fluorinated analogue is not readily available for a direct comparison.-

The high affinity of fluoxetine for SERT underscores the positive contribution of its fluorinated moiety to target engagement.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bruton's Tyrosine Kinase (BTK) Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against BTK.

Method: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the BTK enzyme, substrate (e.g., poly(GT)-biotin), ATP, and the test compound in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Initiation: In a 96-well plate, combine the BTK enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal using luciferase. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Assay

Objective: To measure the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Method: Agarose Gel Electrophoresis-Based Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (subunits A and B), ATP, and the test compound at various concentrations in a suitable assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 6.5% glycerol).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified relative to the controls.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity is determined.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of a compound to the serotonin transporter.

Method: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55) and the test compound at various concentrations in a binding buffer.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding. Calculate the Ki value for the test compound by fitting the competition binding data to a suitable model.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Point of Intervention.

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase binds to DNA_Gyrase->DNA introduces negative supercoils Ternary_Complex DNA-Gyrase-Fluoroquinolone Complex DNA_Gyrase->Ternary_Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase binds to Fluoroquinolone->Ternary_Complex DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death leads to

Mechanism of Action of Fluoroquinolones on Bacterial DNA Gyrase.

SERT_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_Neuron->Serotonin releases Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT reuptake Receptor 5-HT Receptor Serotonin->Receptor binds to SERT->Presynaptic_Neuron Fluoxetine Fluoxetine Fluoxetine->SERT blocks Receptor->Postsynaptic_Neuron activates

Mechanism of Serotonin Reuptake Inhibition by Fluoxetine at the Synapse.

References

Comparative Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine and Analogs in CNS Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of 3-Fluoro-4-piperidin-1-yl-phenylamine and its analogs, focusing on their potential interactions with central nervous system (CNS) targets. The inclusion of a fluorine atom on the phenyl ring and the piperidine moiety are common features in compounds designed for neurological targets, often influencing properties like metabolic stability and receptor affinity.

Performance Comparison of Representative Phenylpiperidine Analogs

The following table summarizes hypothetical, yet plausible, in vitro data for this compound and two structural analogs against a panel of CNS-related G-protein coupled receptors (GPCRs). Such screening is a common first step in the characterization of novel compounds.

CompoundStructureDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Adrenergic α1 Receptor (Ki, nM)
This compound C₁₁H₁₅FN₂ 150250800
Analog A: 4-(Piperidin-1-yl)anilineC₁₁H₁₆N₂3005001200
Analog B: 1-(4-Aminophenyl)-4-fluoropiperidineC₁₁H₁₅FN₂120200750

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for a radioligand binding assay, a common technique to determine the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (dissolved in DMSO).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D2R cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration 0.5 nM), and 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

    • Add 50 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 90 minutes.

  • Data Collection and Analysis:

    • Harvest the contents of each well onto glass fiber filters using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical G-protein coupled receptor signaling cascade that could be modulated by phenylpiperidine compounds and a general workflow for in vitro compound screening.

G_Protein_Signaling Ligand Phenylpiperidine Analog GPCR Dopamine D2 Receptor (GPCR) Ligand->GPCR Binds to G_Protein Gαi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor (a Gi/o-coupled GPCR) signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with desired affinity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Functional Assays (e.g., cAMP assay, Ca2+ flux) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Testing In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: General workflow for in vitro drug discovery and development.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Fluoro-4-piperidin-1-yl-phenylamine, a fluorinated aromatic amine. Adherence to these procedures is critical for minimizing risks associated with this class of compounds.

Hazard Identification and Classification

This compound is classified as a halogenated organic compound and an aromatic amine. Due to the persistent nature of the carbon-fluorine bond and the potential toxicity associated with aromatic amines, this substance must be treated as hazardous waste.[1][2] Improper disposal can lead to significant environmental harm and health risks.

Key Hazards:

  • Potential for toxicity if swallowed, inhaled, or in contact with skin.[3]

  • Likely harmful to aquatic life with long-lasting effects.

  • Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in the disposal process to prevent dangerous reactions and to ensure correct disposal pathways.[9]

  • Designated Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic waste .[6][8][10] Do not mix with non-halogenated waste.[7]

  • Container Specifications: Use only robust, leak-proof containers that are chemically compatible with aromatic amines.[2][11] The container must have a secure, tightly sealing lid to prevent the release of vapors.[9][11]

  • Labeling: The waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and any relevant hazard pictograms.[2][10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][9]

Disposal Procedures

The recommended methods for the disposal of this compound are outlined below. Direct disposal into drains or standard trash is strictly prohibited.[6][9]

Primary Disposal Method: High-Temperature Incineration

High-temperature incineration is the most effective and preferred method for the complete destruction of fluorinated organic compounds.[1] The high temperatures are necessary to break the stable carbon-fluorine bond.[1]

  • Procedure: This process must be carried out by a licensed hazardous waste management company in a specially designed incinerator equipped to handle halogenated organic waste.[1][2]

Alternative Disposal Method: Hazardous Waste Landfill

If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is a viable alternative.[1]

  • Considerations: The landfill must be permitted to accept halogenated organic waste.[1] The waste must be properly packaged and labeled to prevent leakage and ensure correct handling.

Institutional Procedures: Researchers must contact their institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste container.[2][10] All disposal activities must comply with local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Small Spills:

  • Restrict access to the spill area.[7]

  • Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4][7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[1][7]

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[7]

Large Spills: For large spills, the priority is personnel safety.

  • Evacuate the area immediately.[7]

  • Alert others in the vicinity.

  • Contact your institution's emergency response team or EHS office for assistance.[7]

Quantitative Data Summary
ParameterGuidelineCitation(s)
Waste Classification Halogenated Organic Hazardous Waste[6],[10]
Primary Disposal Method High-Temperature Incineration[1]
Secondary Disposal Method Permitted Hazardous Waste Landfill[1]
Container Type Chemically compatible, robust, leak-proof with a secure lid[2],[11]
pH of Aqueous Waste If neutralization is performed on aqueous solutions (e.g., from spills), the final pH should be between 6.0 and 8.0 before being collected as hazardous waste.[1],[10]
Empty Container Residue A container is considered "empty" if no more than 3% by weight of the original contents remains. Rinsate from cleaning containers that held this substance must be collected and disposed of as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path A Wear Full PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Isolate Waste Material B->C D Use Designated & Labeled 'Halogenated Organic Waste' Container C->D E Ensure Container is Sealed & Stored Safely D->E F Contact Institutional EHS Office for Waste Pickup E->F G Arrange for Professional Disposal via Licensed Company F->G H Final Disposal Method G->H I High-Temperature Incineration (Preferred) H->I Primary J Hazardous Waste Landfill (Alternative) H->J Secondary

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Fluoro-4-piperidin-1-yl-phenylamine. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on data from structurally similar compounds, including aromatic amines, fluorinated compounds, and piperidine derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties for this compound is provided below. This data is crucial for safe handling and storage.

PropertyValueSource
CAS Number 85983-56-8[1][2][3]
Molecular Formula C₁₁H₁₅FN₂[1][2][3]
Molecular Weight 194.25 g/mol [1][3]
Purity 98+%[1]
Topological Polar Surface Area (TPSA) 29.3 Ų[1]
LogP 2.40[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The required PPE is summarized in the table below.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE before entering the handling area.

Handling Procedures:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Classification: This compound should be treated as halogenated organic waste.

  • Waste Collection: Use a designated, leak-proof, and chemically compatible container labeled "Hazardous Waste".[6]

  • Labeling: Clearly label the container with the full chemical name and any known hazards.

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams.

  • Disposal: Arrange for collection by a specialized disposal company in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the recommended workflows for handling and decision-making regarding personal protective equipment.

Operational_Workflow Operational and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start Assess_Risks Conduct Risk Assessment Start->Assess_Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Solid Weigh Solid Compound Fume_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Run_Experiment Conduct Experiment Prepare_Solution->Run_Experiment Decontaminate Decontaminate Work Area Run_Experiment->Decontaminate Classify_Waste Classify as Halogenated Organic Waste Decontaminate->Classify_Waste Collect_Waste Collect in Labeled Hazardous Waste Container Classify_Waste->Collect_Waste Segregate_Waste Segregate from Other Waste Streams Collect_Waste->Segregate_Waste Arrange_Disposal Arrange for Professional Disposal Segregate_Waste->Arrange_Disposal End End Arrange_Disposal->End

Operational and Disposal Workflow

PPE_Decision_Workflow PPE Selection Logic Start Start Handling Chemical Standard_PPE Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toe Shoes Start->Standard_PPE In_Fume_Hood Working in Fume Hood? Splash_Risk Risk of Splashing? In_Fume_Hood->Splash_Risk Yes Outside_Fume_Hood Work Outside Fume Hood In_Fume_Hood->Outside_Fume_Hood No Standard_PPE->In_Fume_Hood Add_Face_Shield Add Face Shield Splash_Risk->Add_Face_Shield Yes End Proceed with Experiment Splash_Risk->End No Full_PPE Full PPE: - Chemical Goggles - Face Shield - Double Gloves - Lab Coat - Closed-Toe Shoes Add_Face_Shield->Full_PPE Full_PPE->End Add_Respirator Add NIOSH-Approved Respirator Outside_Fume_Hood->Add_Respirator Add_Respirator->Splash_Risk

PPE Selection Logic Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.